molecular formula C10H6K2O7S2 B147164 Dipotassium 7-hydroxynaphthalene-1,3-disulphonate CAS No. 842-18-2

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

Cat. No.: B147164
CAS No.: 842-18-2
M. Wt: 380.5 g/mol
InChI Key: LKDMVWRBMGEEGR-UHFFFAOYSA-L
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Description

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, also known as this compound, is a useful research compound. Its molecular formula is C10H6K2O7S2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dipotassium;7-hydroxynaphthalene-1,3-disulfonate
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InChI

InChI=1S/C10H8O7S2.2K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
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InChI Key

LKDMVWRBMGEEGR-UHFFFAOYSA-L
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Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+]
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Molecular Formula

C10H6K2O7S2
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DSSTOX Substance ID

DTXSID60889439
Record name Dipotassium 2-naphthol-6,8-disulfonate
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Molecular Weight

380.5 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2-Naphthol-6,8-disulfonic acid, dipotassium salt
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CAS No.

842-18-2, 13846-08-7
Record name Dipotassium 2-naphthol-6,8-disulfonate
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?)
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?)
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:2)
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Record name 7-hydroxynaphthalene-1,3-disulphonic acid, potassium salt
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Record name Dipotassium 7-hydroxynaphthalene-1,3-disulphonate
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Record name DIPOTASSIUM 2-NAPHTHOL-6,8-DISULFONATE
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Foundational & Exploratory

Unveiling the Fluorescent Properties of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS No. 842-18-2) is a water-soluble organic salt.[1][5] Its molecular structure, featuring a naphthalene core functionalized with a hydroxyl group and two sulfonate groups, is indicative of potential fluorescence. Naphthalene and its derivatives are well-known for their fluorescent characteristics, which are influenced by substituent groups and the local environment. Understanding the specific fluorescent properties of G salt, such as its excitation and emission spectra, quantum yield, and fluorescence lifetime, is crucial for its potential application as a fluorescent probe, a standard in fluorescence spectroscopy, or as a component in the development of novel fluorescent materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name This compound[6]
Synonyms G salt, 2-Naphthol-6,8-disulfonic acid dipotassium salt[1][6]
CAS Number 842-18-2[1]
Molecular Formula C₁₀H₆K₂O₇S₂[7]
Molecular Weight 380.48 g/mol [7]
Appearance White needle-like crystals[3][7]
Solubility Soluble in water[8]

Fluorescent Properties (Hypothetical Data)

As specific experimental data for the fluorescent properties of this compound is not available in the reviewed literature, the following table presents a hypothetical data set that researchers would aim to determine.

ParameterValue (Hypothetical)Unit
Excitation Maximum (λex) 330nm
Emission Maximum (λem) 450nm
Molar Absorptivity (ε) 5,000M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf) 0.25-
Fluorescence Lifetime (τ) 2.5ns

Detailed Experimental Protocols

To quantitatively determine the fluorescent properties of this compound, the following experimental protocols are recommended.

Determination of Excitation and Emission Spectra

Objective: To identify the wavelengths at which the compound absorbs and emits light most efficiently.

Instrumentation: A calibrated spectrofluorometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent, such as deionized water or phosphate-buffered saline (PBS). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Excitation Spectrum:

    • Set the emission monochromator to the expected emission maximum (a preliminary scan may be needed, e.g., scanning from 350 nm to 600 nm while exciting at a wavelength shorter than the absorption maximum, such as 330 nm).

    • Scan a range of excitation wavelengths (e.g., 250-400 nm) and record the corresponding fluorescence intensity.

    • The wavelength at which the intensity is maximal is the excitation maximum (λex).

  • Emission Spectrum:

    • Set the excitation monochromator to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., 400-600 nm) and record the fluorescence intensity.

    • The wavelength at which the intensity is maximal is the emission maximum (λem).

Determination of Molar Absorptivity

Objective: To quantify the light-absorbing capacity of the compound at a specific wavelength.

Instrumentation: A UV-Visible spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a series of solutions of this compound of known concentrations in a suitable solvent.

  • Absorbance Measurement: Measure the absorbance of each solution at the determined excitation maximum (λex).

  • Calculation: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated from the slope of the resulting linear plot (where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm).

Determination of Fluorescence Quantum Yield

Objective: To determine the efficiency of the fluorescence process.

Methodology: The relative method using a well-characterized fluorescence standard is commonly employed.

Procedure:

  • Standard Selection: Choose a fluorescence standard with an absorption and emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the standard (Φf_std) must be known.

  • Absorbance Measurement: Prepare solutions of both the sample and the standard with absorbance values at the excitation wavelength kept below 0.1 and measure their exact absorbance.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Calculation: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²)

    where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Determination of Fluorescence Lifetime

Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.

Instrumentation: A time-resolved fluorometer using either Time-Correlated Single Photon Counting (TCSPC) or Frequency-Domain Fluorometry.

Procedure:

  • Sample Preparation: Prepare a deoxygenated solution of the sample.

  • Data Acquisition: Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the excitation maximum. The instrument will measure the decay of the fluorescence intensity over time.

  • Data Analysis: The fluorescence decay data is fitted to an exponential decay model to determine the fluorescence lifetime (τ).

Visualizations

The following diagrams illustrate the general workflows for characterizing the fluorescent properties of a compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_spec Spectroscopic Analysis cluster_prop Property Determination prep Prepare Dilute Solution abs UV-Vis Absorption prep->abs fluor Fluorescence Spectroscopy prep->fluor epsilon Molar Absorptivity (ε) abs->epsilon lambda_ex Excitation Max (λex) fluor->lambda_ex lambda_em Emission Max (λem) fluor->lambda_em phi Quantum Yield (Φf) fluor->phi tau Lifetime (τ) fluor->tau

Fig. 1: General workflow for characterizing fluorescent properties.

quantum_yield_determination cluster_solutions Solution Preparation cluster_measurements Measurements cluster_calculation Calculation sample Prepare Sample Solution (Abs < 0.1) measure_abs Measure Absorbance (A) at Excitation Wavelength sample->measure_abs measure_fluor Measure Integrated Fluorescence Intensity (I) sample->measure_fluor standard Prepare Standard Solution (Abs < 0.1, Known Φf) standard->measure_abs standard->measure_fluor calc Calculate Sample Quantum Yield (Φf_sample) using Comparative Equation measure_abs->calc measure_fluor->calc

Fig. 2: Workflow for relative quantum yield determination.

Conclusion

This compound presents as a compound with high potential for use in fluorescence applications, owing to its structural characteristics and its role as a precursor for luminescent materials. Although specific photophysical data is currently lacking in accessible literature, this guide provides the necessary theoretical and practical framework for researchers to thoroughly characterize its fluorescent properties. The detailed experimental protocols outlined herein will enable the determination of its excitation and emission spectra, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime. Such characterization is the first critical step towards unlocking its potential in diverse fields, including but not limited to, the development of novel fluorescent probes for bio-imaging, sensors for analytical chemistry, and advanced materials for optoelectronics. Further research into these properties is strongly encouraged to fully elucidate the capabilities of this intriguing molecule.

References

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate chemical structure and properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, commonly known as G salt, is a key organic compound with significant applications in the chemical and pharmaceutical industries.[1] As a derivative of naphthalene, its unique structure, featuring both hydroxyl and sulphonate functional groups, imparts specific chemical properties that make it a valuable intermediate in the synthesis of various dyes and a subject of interest in biological research. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, tailored for a scientific audience.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a naphthalene core substituted with a hydroxyl group at the 7th position and two sulphonate groups at the 1st and 3rd positions. The sulphonic acid groups are present as their dipotassium salts.

Caption: 2D representation of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name dipotassium;7-hydroxynaphthalene-1,3-disulfonate[2]
Common Name G salt[1]
CAS Number 842-18-2[3]
Molecular Formula C₁₀H₆K₂O₇S₂[3]
Molecular Weight 380.48 g/mol [4]
SMILES C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+][2]
InChI Key LKDMVWRBMGEEGR-UHFFFAOYSA-L[2]

Physicochemical Properties

This compound is typically a white to gray-yellow powder or appears as white needle-like crystals.[3][4] It is known for its solubility in water.

Table 2: Physicochemical Data

PropertyValue
Appearance White to gray-yellow powder or white needle-like crystals[3][4]
Melting Point >300 °C[4]
Solubility Soluble in water[3]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in open literature, likely due to the proprietary nature of industrial processes. However, general methodologies can be outlined based on available information.

Synthesis

A common method for the preparation of G salt involves a two-step sulfonation of 2-naphthol.[5]

General Procedure: [5]

  • First Sulfonation: 2-naphthol is reacted with a sulfonating agent, such as a sulfur trioxide solution, in a suitable solvent (e.g., nitromethane, dichloromethane, or trichloromethane) under a protective atmosphere to yield 2-naphthol-8-sulfonic acid.[5]

  • Second Sulfonation: The resulting 2-naphthol-8-sulfonic acid undergoes a second sulfonation reaction with another portion of sulfur trioxide solution to produce 7-hydroxy-1,3-naphthalenedisulfonic acid (G acid).[5]

  • Neutralization and Isolation: The G acid is then neutralized with a potassium base (e.g., potassium hydroxide or potassium carbonate) to form the dipotassium salt. The product can then be isolated, for example, by crystallization.

A patent describes a method that reportedly yields G salt with a purity of 85-88% and a yield of 80.1-84.5%.[5]

Purification

Purification of the crude product is crucial to remove by-products and unreacted starting materials. Recrystallization is a common method for purifying solid organic compounds.

General Recrystallization Protocol:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (water is a likely solvent given its solubility).

  • Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of the purified compound should form. Cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at an appropriate temperature.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound.

General HPLC Method Parameters:

  • Column: A C18 reversed-phase column is often used for the separation of aromatic compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to achieve good separation of the target compound from its impurities.

  • Detection: UV detection is appropriate, as the naphthalene ring system is chromophoric. The detection wavelength should be set to an absorption maximum of the compound.

  • Quantification: Quantification can be achieved by using a calibration curve prepared from certified reference standards.

Applications in Research and Development

Beyond its use as a dye intermediate, this compound has been investigated for various biological and chemical research applications.

Enzyme Inhibition Studies

The compound has been explored for its potential to inhibit certain enzymes.[3] While specific protocols are not detailed in the general literature, a generic enzyme inhibition assay workflow can be described.

Enzyme_Inhibition_Workflow General Workflow for Enzyme Inhibition Assay start Prepare Enzyme, Substrate, and Inhibitor (G salt) Solutions incubate Incubate Enzyme with Varying Concentrations of Inhibitor start->incubate initiate Initiate Reaction by Adding Substrate incubate->initiate monitor Monitor Reaction Progress (e.g., Spectrophotometrically) initiate->monitor data_analysis Analyze Data to Determine IC₅₀ and Mechanism of Inhibition monitor->data_analysis end Conclusion on Inhibitory Activity data_analysis->end

Caption: A logical workflow for assessing the enzyme inhibitory potential of a compound.

Metal Complexation Studies

This compound can act as a chelating agent, forming complexes with metal ions.[3] The study of these complexes can provide insights into the binding properties and selectivity of the compound. Potentiometric titration is a common technique used for such studies.

General Protocol for Potentiometric Titration:

  • Solution Preparation: Prepare solutions of the ligand (this compound), the metal salt of interest, a standard acid, and a standard base in a suitable solvent system with a constant ionic strength.

  • Titration: Titrate a solution containing the ligand and the metal ion with a standard base.

  • pH Measurement: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curves can be analyzed to determine the stability constants of the metal-ligand complexes formed.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain directly linking this compound to defined cellular signaling pathways. Its biological effects are an area of ongoing research.[3] The potential for enzyme inhibition suggests that it could, in principle, modulate metabolic or signaling pathways, but further investigation is required to elucidate any specific mechanisms. A general approach to screen for such activities is outlined below.

Biological_Activity_Screening Experimental Workflow for Biological Activity Screening start Compound Preparation (this compound) cell_culture Cell Culture of Relevant Cell Lines start->cell_culture treatment Treat Cells with a Range of Compound Concentrations cell_culture->treatment viability_assay Cell Viability/Proliferation Assay (e.g., MTT, XTT) treatment->viability_assay target_assay Specific Target-Based Assays (e.g., Kinase Assays, Receptor Binding) treatment->target_assay data_interpretation Data Analysis and Interpretation viability_assay->data_interpretation pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_assay->pathway_analysis pathway_analysis->data_interpretation conclusion Identification of Biological Activity and Potential Mechanism data_interpretation->conclusion

Caption: A logical workflow for the initial screening of the biological activity of a chemical compound.

Conclusion

This compound is a versatile chemical with established industrial applications and emerging potential in scientific research. This guide has summarized its core chemical and physical properties, provided an overview of experimental methodologies, and outlined its current and potential research applications. For professionals in drug development and related fields, this compound represents a scaffold that could be further explored for its biological activities. Further detailed research is necessary to fully elucidate its potential mechanisms of action and its interactions with biological systems.

References

An In-depth Technical Guide to the Spectral Characteristics of 7-Hydroxynaphthalene-1,3-disulfonic Acid Dipotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxynaphthalene-1,3-disulfonic acid dipotassium salt, also known as G acid dipotassium salt, is a water-soluble organic compound with the chemical formula C₁₀H₆K₂O₇S₂.[1][2][3] It belongs to the class of naphthalenesulfonic acids, which are widely utilized as intermediates in the synthesis of various dyes and pigments.[1][3][4] The presence of the hydroxyl and sulfonic acid functional groups imparts this molecule with distinct physicochemical properties, including fluorescence, which makes it a subject of interest for various scientific and industrial applications, including as a potential tool in biological research and drug development.[1] An estimated 50% of all drug molecules are administered as salts to improve their properties, highlighting the importance of understanding the characteristics of salt forms like this compound. This guide provides a comprehensive overview of the spectral characteristics of 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt, detailing its absorption and emission properties and the experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt is presented in the table below.

PropertyValueReference
Chemical Formula C₁₀H₆K₂O₇S₂[1][2][3]
Molecular Weight 380.48 g/mol [3]
Appearance White to gray-yellow powder/White needle-like crystals[1][3]
Solubility Soluble in water[1]
Melting Point >300°C[3]

Spectral Characteristics

The spectral properties of 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt are governed by the electronic transitions within the naphthalene ring system, which are influenced by the hydroxyl and sulfonic acid substituents.

UV-Visible Absorption Spectroscopy

The absorption spectra of naphthalenesulfonic acids are also influenced by the position of the sulfonate groups. For comparison, the UV-Vis spectrum of 2,7-disulfonic acid has been noted to be comparable to that of mono 2-derivatives of naphthalene.

A generalized experimental workflow for determining the UV-Vis absorption spectrum is depicted below.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Weigh 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt B Dissolve in appropriate solvent (e.g., deionized water) A->B C Prepare a series of dilutions to known concentrations B->C D Calibrate spectrophotometer with a solvent blank C->D E Measure absorbance of each sample across the UV-Vis range D->E F Plot absorbance vs. wavelength to obtain the spectrum E->F G Identify λmax (wavelength of maximum absorbance) F->G H Calculate molar absorptivity (ε) using the Beer-Lambert law G->H

Figure 1. Experimental workflow for UV-Vis spectroscopy.
Fluorescence Spectroscopy

Naphthalenesulfonic acid derivatives are known to be fluorescent. The fluorescence quantum yields of anilinonaphthalene sulfonic acids, for example, are enhanced by inclusion in cyclodextrins. While specific fluorescence data for 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt is not available in the provided search results, the general principles of fluorescence in related compounds can be considered. The fluorescence of such compounds is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[9][10] An increase in solvent polarity can lead to a redshift in the emission spectrum.

A general experimental protocol for fluorescence spectroscopy is outlined below.

G cluster_prep Sample Preparation cluster_measurement Fluorimeter Measurement cluster_analysis Data Analysis A Prepare a dilute solution of the compound in the desired solvent B Determine the optimal excitation wavelength (λex) A->B C Scan the emission spectrum while exciting at λex B->C D Scan the excitation spectrum while monitoring at the emission maximum (λem) B->D E Plot fluorescence intensity vs. wavelength for both emission and excitation spectra C->E D->E F Determine fluorescence quantum yield (relative to a standard) E->F

Figure 2. Experimental workflow for fluorescence spectroscopy.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and accurate spectral data. The following sections provide generalized methodologies for UV-Vis and fluorescence spectroscopy that can be adapted for 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt.

UV-Visible Spectroscopy Protocol
  • Instrumentation : A dual-beam UV-Vis spectrophotometer is recommended.

  • Sample Preparation :

    • Prepare a stock solution of 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water, ethanol, or a buffer of a specific pH).

    • From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

  • Measurement :

    • Use matched quartz cuvettes for the sample and the reference (solvent blank).

    • Record a baseline spectrum with the solvent-filled cuvettes.

    • Measure the absorbance spectrum of each diluted sample over a wavelength range of approximately 200-800 nm.

  • Data Analysis :

    • Plot absorbance versus wavelength to visualize the spectrum and identify the wavelength(s) of maximum absorbance (λmax).

    • Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Fluorescence Spectroscopy Protocol
  • Instrumentation : A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and a sensitive detector is required.

  • Sample Preparation :

    • Prepare a dilute solution of the compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Measurement :

    • Emission Spectrum : Set the excitation wavelength (λex) at the absorption maximum determined from the UV-Vis spectrum. Scan a range of emission wavelengths to record the fluorescence emission spectrum and determine the emission maximum (λem).

    • Excitation Spectrum : Set the emission monochromator to the determined λem. Scan a range of excitation wavelengths to obtain the fluorescence excitation spectrum.

  • Data Analysis :

    • Plot fluorescence intensity versus wavelength for both the emission and excitation spectra.

    • The fluorescence quantum yield can be determined relative to a well-characterized fluorescence standard (e.g., quinine sulfate) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Potential Applications in Research and Drug Development

The fluorescent nature of 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt suggests its potential use as a probe in various biological and pharmaceutical studies. For instance, it has been investigated for its role in inhibiting specific enzymatic activities.[1] The sulfonate groups can interact with cationic sites on proteins, and changes in the fluorescence properties upon binding could be used to study protein-ligand interactions. Furthermore, its use as a dye intermediate indicates its potential for conjugation to other molecules to act as a fluorescent label.

The following diagram illustrates a conceptual logical relationship for its application in drug development.

G cluster_compound Compound Properties cluster_application Potential Drug Development Applications cluster_outcome Research Outcomes A 7-Hydroxynaphthalene-1,3-disulfonic acid dipotassium salt B Inherent Fluorescence A->B C Water Solubility A->C D Fluorescent Probe for Protein Binding Assays B->D E Fluorescent Label for Drug Conjugation B->E F Formulation Component for Solubility Enhancement C->F G Characterization of Drug-Target Interactions D->G H Tracking of Drug Distribution E->H I Improved Bioavailability of Poorly Soluble Drugs F->I

Figure 3. Conceptual applications in drug development.

Conclusion

While specific quantitative spectral data for 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt remains to be exhaustively documented in publicly available literature, this guide provides a comprehensive framework for its spectral characterization based on the known properties of related compounds. The provided experimental protocols offer a starting point for researchers to determine the precise absorption and fluorescence characteristics of this compound. Its inherent fluorescence and water solubility make it a promising candidate for further investigation in various fields, particularly in the development of new analytical tools and as a component in pharmaceutical formulations. Further research is warranted to fully elucidate its spectral properties and explore its potential applications.

References

In-Depth Technical Guide: Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, also widely known by its trivial name G-salt, is an organic compound with the CAS number 842-18-2. It is the dipotassium salt of 7-hydroxy-1,3-naphthalenedisulfonic acid.[1] This compound has historically been a key intermediate in the synthesis of various acid dyes.[1] More recently, its potential applications in biological research and materials science have garnered interest. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound.

Chemical and Physical Properties

This compound is a white to gray-yellow powder or appears as white needle-like crystals.[1][2] It is soluble in water and slightly soluble in methanol.[3]

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 842-18-2[1]
Molecular Formula C₁₀H₆K₂O₇S₂[1]
Molecular Weight 380.48 g/mol [2]
Appearance White to gray-yellow powder; White needle-like crystals[1][2]
Melting Point >300°C[2]
Solubility Soluble in water, slightly soluble in methanol[3]
Table 2: Chemical Identifiers
IdentifierValueReference(s)
IUPAC Name dipotassium;7-hydroxynaphthalene-1,3-disulfonate[4]
Synonyms G-salt, G Acid Dipotassium Salt, 2-Naphthol-6,8-disulfonic acid dipotassium salt, Dipotassium 2-Naphthol-6,8-disulfonate, 7-Hydroxy-1,3-naphthalenedisulfonic acid dipotassium salt[1][4][5]
InChI InChI=1S/C10H8O7S2.2K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2[4]
InChIKey LKDMVWRBMGEEGR-UHFFFAOYSA-L[4]
SMILES C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+][4]

Synthesis

The synthesis of this compound generally involves a multi-step process starting from a naphthalene derivative. While specific industrial protocols are proprietary, the general synthetic route is well-established.[1]

General Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for this compound Start Naphthalene or substituted naphthalene Sulfonation Sulfonation (Sulfuric acid or Chlorosulfonic acid) Start->Sulfonation Hydroxylation Hydroxylation Sulfonation->Hydroxylation Neutralization Neutralization (Potassium hydroxide or Potassium carbonate) Hydroxylation->Neutralization Product This compound Neutralization->Product

Caption: General overview of the synthesis process.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, a patented method provides some insight into a possible synthetic route. One approach involves the sulfonation of 2-naphthol.[3]

Protocol: Synthesis from 2-Naphthol (Based on Patent Information) [3]

  • First Sulfonation: 2-naphthol is mixed with a reaction solvent to form a solution. This solution then undergoes a first sulfonation reaction with a sulfur trioxide solution under a protective atmosphere (e.g., nitrogen or argon) to yield 2-naphthol-8-sulfonic acid.

  • Second Sulfonation: The resulting 2-naphthol-8-sulfonic acid is then subjected to a second sulfonation reaction with another sulfur trioxide solution, also under a protective atmosphere, to produce G-salt.

Note: This is a generalized description from patent literature and lacks the specific details (e.g., solvent, concentrations, temperatures, reaction times, and purification methods) required for laboratory reproduction.

Spectral Data

Table 3: Summary of Available Spectral Information

Spectrum TypeAvailabilityRemarksReference(s)
¹H NMR Referenced, but no data available-[6]
¹³C NMR Referenced, but no data available-[6]
IR Referenced, an image of the spectrum is availableThe spectrum was measured on a dispersive instrument as a condensed phase.[4][7]
UV-Vis Referenced, but no data available for this specific compound--

Applications in Research and Drug Development

Beyond its role as a dye intermediate, this compound has been explored in several areas of scientific research.[1]

Biological Research
  • Enzyme Inhibition: The compound has been investigated for its potential to inhibit certain enzymes.[1] It is suggested to have inhibitory effects on enzymes involved in specific metabolic pathways, which could be of interest in drug discovery.[1] However, specific enzymes and detailed inhibitory mechanisms have not been publicly documented.

  • Cellular Studies: There are mentions of its use in cell culture experiments to study its effects on cell viability and proliferation.[1]

  • Reproductive Processes: Research has indicated that this compound interacts with basic proteins and may inhibit spermatocyte meiosis, suggesting its potential as a tool in studying reproductive processes.[1]

Note: Detailed experimental protocols for these biological applications, including specific assays, cell lines, concentrations, and methodologies, are not available in the reviewed public literature.

Materials Science
  • Functional Materials: It can be used as a precursor or dopant in the synthesis of functional materials, such as conducting polymers, to enhance their electrical properties.[1]

  • Luminescent Materials: The compound has potential applications in the preparation of luminescent materials for light-emitting devices and sensors.[1]

Analytical Chemistry
  • Complexation Agent: Due to its chelating properties, it can form complexes with metal ions. This characteristic is valuable for studies on metal binding and selectivity, with potential applications in environmental monitoring and separation science.[1]

Safety Information

Table 4: GHS Hazard Information

Hazard StatementDescriptionReference(s)
H319Causes serious eye irritation[4]
H335May cause respiratory irritation[4]

Note: This information is based on aggregated GHS data and may vary. Users should consult the relevant Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound (CAS 842-18-2) is a well-characterized chemical intermediate with established applications in the dye industry. While its potential in biological research, particularly in enzyme inhibition and cellular studies, has been noted, there is a significant lack of detailed, publicly available experimental protocols and mechanistic studies. For researchers and professionals in drug development, this compound presents an opportunity for further investigation to validate and characterize its purported biological activities. The synthesis is generally understood, but would require optimization for laboratory or large-scale production. Due to the limited availability of in-depth biological data, any research into its potential therapeutic applications would necessitate foundational in vitro and in vivo studies.

References

A Comprehensive Guide to the Nomenclature of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of scientific research and pharmaceutical development, precise communication is paramount. The consistent and accurate naming of chemical compounds is a cornerstone of this clarity. This technical guide provides a detailed overview of the synonyms and alternative names for the compound Dipotassium 7-hydroxynaphthalene-1,3-disulphonate found in scientific literature. Understanding these variations is crucial for comprehensive literature searches, unambiguous data interpretation, and effective collaboration among researchers.

Core Compound Information

This compound is an organic compound frequently used as an intermediate in the synthesis of dyes and has been investigated for other potential applications.[1][2] Its chemical structure consists of a naphthalene core with a hydroxyl group and two sulfonate groups, with potassium as the counter-ion.

Synonyms and Alternative Nomenclature

The following table summarizes the various synonyms and identifiers for this compound, compiled from an extensive review of chemical databases and scientific literature. The Chemical Abstracts Service (CAS) number, a unique identifier for chemical substances, is consistently cited as 842-18-2 for this compound.[1][3][4][5][6][7][8]

Synonym/IdentifierSource/Reference
G Acid Dipotassium Salt[3][4]
2-Naphthol-6,8-disulfonic Acid Dipotassium Salt[4][5]
Potassium 7-hydroxynaphthalene-1,3-disulfonate[3][4]
7-Hydroxy-1,3-naphthalenedisulfonic Acid Dipotassium Salt[4][5]
1,3-Naphthalenedisulfonic acid, 7-hydroxy-, dipotassium salt[4][7]
G salt[5][6]
2-Naphthol-6,8-dipotassium disulfonate[5][6]
Dipotassium 2-Naphthol-6,8-disulfonate[4]
dipotassium;7-hydroxynaphthalene-1,3-disulfonate[2][4]
7-hydroxynaphthalene-1,3-disulphonic acid, potassium salt[9]
Monopotassium 2-naphthol-6,8-disulfonate[9]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound typically involve the sulfonation of a naphthalene derivative, followed by hydroxylation and subsequent neutralization with a potassium salt. Specific methodologies can vary and are often proprietary or detailed within patent literature. For researchers interested in the application of this compound, such as in complexation studies or as a precursor for functional materials, experimental details would be specific to the study at hand and can be found in relevant scientific publications.[2]

Visualization of Nomenclature Relationships

To clarify the relationships between the primary name and its various synonyms, the following diagram illustrates the logical connections.

Synonyms cluster_synonyms Synonyms This compound This compound G Acid Dipotassium Salt G Acid Dipotassium Salt This compound->G Acid Dipotassium Salt 2-Naphthol-6,8-disulfonic Acid Dipotassium Salt 2-Naphthol-6,8-disulfonic Acid Dipotassium Salt This compound->2-Naphthol-6,8-disulfonic Acid Dipotassium Salt Potassium 7-hydroxynaphthalene-1,3-disulfonate Potassium 7-hydroxynaphthalene-1,3-disulfonate This compound->Potassium 7-hydroxynaphthalene-1,3-disulfonate 7-Hydroxy-1,3-naphthalenedisulfonic Acid Dipotassium Salt 7-Hydroxy-1,3-naphthalenedisulfonic Acid Dipotassium Salt This compound->7-Hydroxy-1,3-naphthalenedisulfonic Acid Dipotassium Salt 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, dipotassium salt 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, dipotassium salt This compound->1,3-Naphthalenedisulfonic acid, 7-hydroxy-, dipotassium salt G salt G salt This compound->G salt 2-Naphthol-6,8-dipotassium disulfonate 2-Naphthol-6,8-dipotassium disulfonate This compound->2-Naphthol-6,8-dipotassium disulfonate Dipotassium 2-Naphthol-6,8-disulfonate Dipotassium 2-Naphthol-6,8-disulfonate This compound->Dipotassium 2-Naphthol-6,8-disulfonate dipotassium;7-hydroxynaphthalene-1,3-disulfonate dipotassium;7-hydroxynaphthalene-1,3-disulfonate This compound->dipotassium;7-hydroxynaphthalene-1,3-disulfonate

Caption: Relationship between the primary name and its synonyms.

A thorough understanding of the alternative names for this compound is essential for professionals in the scientific and pharmaceutical fields. This guide provides a clear and concise reference to the various synonyms, facilitating more effective and accurate scientific communication and research. By utilizing the provided data and visualizations, researchers can navigate the complexities of chemical nomenclature with greater confidence.

References

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate: A Review of Investigated Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, also known as G salt, is a chemical compound with established applications in the dye industry as an acid dye intermediate and with potential use as an edible pigment.[1] Beyond its industrial applications, this naphthalenic derivative has been the subject of preliminary biological investigations. This document provides a high-level overview of the reported biological activities of this compound, based on available scientific information. It is important to note that while several areas of biological investigation have been reported, in-depth mechanistic data, quantitative metrics, and detailed experimental protocols are not extensively available in the public domain.

Investigated Biological Activities

The primary reported biological activities of this compound fall into four main categories: enzyme inhibition, assessment of cell viability and proliferation, interaction with proteins, and metal chelation.

Enzyme Inhibition

There are reports suggesting that this compound has been investigated for its potential to inhibit certain enzymes.[1] One of the more specific, yet still undetailed, mentions in the available literature is its role in the inhibition of spermatocyte meiosis, indicating a potential area of research in reproductive biology.[1] However, the specific enzymes targeted, the nature of the inhibition (e.g., competitive, non-competitive), and quantitative measures of potency such as IC50 values are not specified in the reviewed literature.

Cell Viability and Proliferation
Interaction with Proteins

Research indicates that this compound can interact with basic proteins.[1] This property is likely attributable to the anionic nature of the sulfonate groups, which can form electrostatic interactions with positively charged amino acid residues on protein surfaces. The implications of these interactions for specific biological functions or therapeutic applications remain an area for further investigation.

Metal Chelation

This compound has been described as a chelating agent, capable of forming complexes with metal ions.[1] The hydroxyl and sulfonate functional groups can participate in coordinating metal ions. The biological consequences of this metal-chelating ability have not been elucidated in the available literature.

Summary of Quantitative Data

A thorough search of available literature did not yield specific quantitative data regarding the biological activities of this compound. To facilitate future research and provide a template for data organization, the following table structure is proposed for summarizing key quantitative metrics when they become available.

Biological ActivityAssay TypeTarget/Cell LineQuantitative Metric (e.g., IC50, Kd)Reference
Enzyme Inhibitione.g., Kinase Assaye.g., Specific Kinase
Cell Proliferatione.g., MTT Assaye.g., Cancer Cell Line
Protein Bindinge.g., Isothermal Titration Calorimetrye.g., Serum Albumin
Metal Chelatione.g., Spectroscopic Titratione.g., Cu2+, Zn2+

Conceptual Experimental Workflow

Due to the absence of detailed experimental protocols in the reviewed literature, a generalized workflow for investigating the biological activities of a compound like this compound is presented below. This diagram illustrates the logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Downstream Analysis enzyme_inhibition Enzyme Inhibition Assays protein_interaction Protein Interaction Studies enzyme_inhibition->protein_interaction Identify Targets cell_viability Cell Viability/Proliferation Assays meiosis_inhibition Spermatocyte Meiosis Assay cell_viability->meiosis_inhibition Investigate Reproductive Effects pathway_analysis Signaling Pathway Elucidation protein_interaction->pathway_analysis metal_chelation Metal Chelation Analysis metal_chelation->cell_viability Assess Biological Impact meiosis_inhibition->pathway_analysis

References

An In-depth Technical Guide to 7-Hydroxynaphthalene-1,3-disulfonic Acid and its Salts: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-hydroxynaphthalene-1,3-disulfonic acid, commonly known as G-acid, and its associated salts. It delves into the historical context of its discovery within the burgeoning synthetic dye industry of the late 19th century, outlines detailed experimental protocols for its synthesis, and presents a thorough compilation of its physicochemical properties. Furthermore, this guide explores the applications of G-acid and its derivatives, with a particular focus on its role as a crucial intermediate in the synthesis of azo dyes and its emerging potential in the field of drug development. The information is structured to be a valuable resource for researchers, scientists, and professionals involved in chemical synthesis and drug discovery.

Introduction

7-Hydroxynaphthalene-1,3-disulfonic acid (G-acid) is a significant organic compound belonging to the class of naphthalenesulfonic acids. Its discovery and subsequent utilization were pivotal to the expansion of the synthetic dye industry, a cornerstone of the chemical industry's growth in the late 19th and early 20th centuries. The introduction of sulfonic acid groups into the naphthalene ring imparts high water solubility, a critical property for its application in dyeing processes.[1] This guide aims to provide a detailed technical resource on G-acid, covering its history, synthesis, properties, and applications.

Discovery and History

The discovery of 7-hydroxynaphthalene-1,3-disulfonic acid is intrinsically linked to the exploration of coal tar chemistry in the latter half of the 19th century. While a specific individual is not singularly credited with its discovery, its development arose from the intensive research into naphthalene derivatives for the burgeoning synthetic dye industry. The general method for its preparation involves the sulfonation of 2-naphthol (β-naphthol). The timeline of the broader class of polynaphthalene sulfonates places their significant development in the 1930s by IG Farben in Germany, where they were initially used in leather and textile chemicals. This industrial context highlights the importance of sulfonated naphthalenes, including G-acid, as key intermediates.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of G-acid and its salts is essential for its application in research and industry. The following tables summarize key quantitative data.

Table 1: General Properties of 7-Hydroxynaphthalene-1,3-disulfonic Acid and its Salts

Property7-Hydroxynaphthalene-1,3-disulfonic AcidDisodium SaltDipotassium Salt
IUPAC Name 7-hydroxynaphthalene-1,3-disulfonic aciddisodium 7-hydroxynaphthalene-1,3-disulfonatedipotassium 7-hydroxynaphthalene-1,3-disulfonate
Synonyms G-acid, 2-Naphthol-6,8-disulfonic acidG salt, Disodium 2-naphthol-6,8-disulfonateG acid dipotassium salt
CAS Number 118-32-1[2]842-19-3[3]842-18-2[4]
Molecular Formula C₁₀H₈O₇S₂[2]C₁₀H₆Na₂O₇S₂[3]C₁₀H₆K₂O₇S₂[4]
Molecular Weight 304.3 g/mol 348.26 g/mol [5]382.46 g/mol

Table 2: Spectroscopic Data of 7-Hydroxynaphthalene-1,3-disulfonic Acid

Spectroscopic TechniqueKey Data Points
¹H NMR Data not readily available in searched literature.
¹³C NMR Data not readily available in searched literature.
FTIR Characteristic peaks for O-H, S=O, and aromatic C-H and C=C stretching are expected.
UV-Vis Data not readily available in searched literature.

Table 3: Solubility and pKa of 7-Hydroxynaphthalene-1,3-disulfonic Acid

PropertyValueReference
Solubility in Water Highly soluble, especially as its salts, due to the presence of sulfonic acid groups.[1]
pKa Data not readily available in searched literature. The sulfonic acid groups are strongly acidic.

Synthesis and Experimental Protocols

The primary route for the synthesis of 7-hydroxynaphthalene-1,3-disulfonic acid is the sulfonation of 2-naphthol. The reaction conditions can be varied to control the degree and position of sulfonation.

General Synthesis Workflow

The synthesis of G-acid from 2-naphthol can be depicted by the following workflow:

SynthesisWorkflow TwoNaphthol 2-Naphthol ReactionMixture Reaction Mixture TwoNaphthol->ReactionMixture SulfonatingAgent Sulfonating Agent (e.g., H₂SO₄, Oleum, SO₃) SulfonatingAgent->ReactionMixture Isolation Isolation/ Purification ReactionMixture->Isolation Sulfonation GAcid 7-Hydroxynaphthalene- 1,3-disulfonic Acid (G-acid) Isolation->GAcid Precipitation/Crystallization

Caption: General workflow for the synthesis of G-acid.

Detailed Experimental Protocol (Modern Approach)

This protocol is based on a method described in a Chinese patent (CN110229083A), which emphasizes high purity and yield with reduced waste.[1]

Materials:

  • 2-Naphthol

  • Reaction Solvent (e.g., an inert organic solvent)

  • Sulfur Trioxide (SO₃) solution

  • Protective atmosphere (e.g., Nitrogen)

Procedure:

  • Preparation of 2-Naphthol Solution: Mix 2-naphthol with the reaction solvent to obtain a solution.

  • First Sulfonation: Under a protective atmosphere, react the 2-naphthol solution with a sulfur trioxide solution. The preferred temperature for this step is 55-65°C, ideally 60°C, and the reaction time is typically 4-6 hours.[1] This step primarily yields 2-naphthol-8-sulfonic acid.

  • Second Sulfonation: The resulting 2-naphthol-8-sulfonic acid is then further reacted with a second portion of sulfur trioxide solution to produce 7-hydroxynaphthalene-1,3-disulfonic acid (G-salt).[1]

  • Isolation and Purification: The product is isolated from the reaction mixture. Purification can be achieved by recrystallization.

Expected Yield and Purity: This method reports a purity of 85% to 88% and a yield of 80.1% to 84.5%.[1]

Historical Synthesis Perspective

Historically, the synthesis would have likely involved the use of concentrated sulfuric acid or oleum (fuming sulfuric acid) at elevated temperatures. The control over isomer formation would have been less precise, leading to mixtures of different naphthalenesulfonic acids that required extensive purification.

Applications

Dye Intermediate

The primary and most significant application of 7-hydroxynaphthalene-1,3-disulfonic acid is as an intermediate in the synthesis of a wide variety of azo dyes.[1] The hydroxyl and sulfonic acid groups provide sites for coupling reactions and enhance the water solubility of the final dye product, making it suitable for textile dyeing.

The general logical relationship for its use as a dye intermediate can be visualized as follows:

DyeIntermediate GAcid G-acid AzoDye Azo Dye GAcid->AzoDye DiazoniumSalt Diazonium Salt DiazoniumSalt->AzoDye Azo Coupling Reaction

Caption: Logical relationship of G-acid as a dye intermediate.

Potential in Drug Development and Biological Studies

While the primary application of G-acid has been in the dye industry, there is emerging interest in the biological activities of naphthalene derivatives.

  • Enzyme Inhibition: Some studies have investigated the potential of sulfonated aromatic compounds to inhibit certain enzymes.[1] The sulfonic acid and hydroxyl groups can form strong interactions with biomolecules, potentially influencing biochemical pathways.[1]

  • Antibacterial and Antioxidant Activity: Studies on the disodium salt of 7-hydroxynaphthalene-1,3-disulfonic acid have shown potential antibacterial activity and the ability to reduce oxidative stress in cell models.[1]

  • Derivatives in Anti-inflammatory Research: Synthetic derivatives of naphthalene have been tested for their anti-inflammatory properties.[6]

It is important to note that research into the direct application of 7-hydroxynaphthalene-1,3-disulfonic acid in drug development is still in its early stages. Most studies focus on broader classes of naphthalene derivatives. No specific signaling pathways involving G-acid have been elucidated in the reviewed literature.

Conclusion

7-Hydroxynaphthalene-1,3-disulfonic acid, a product of the late 19th-century chemical revolution, remains a compound of significant industrial importance, primarily as a dye intermediate. Its synthesis, rooted in the sulfonation of 2-naphthol, has evolved to produce higher purity and yields with reduced environmental impact. While its historical significance is well-established, the exploration of its biological activities and potential applications in drug development presents an exciting frontier for future research. This guide provides a foundational resource for scientists and researchers working with this versatile molecule, summarizing its history, synthesis, and properties to facilitate further innovation.

References

Methodological & Application

Application Notes & Protocols: Dipotassium 7-hydroxynaphthalene-1,3-disulphonate as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, also known as G salt, is a water-soluble, sulfonated naphthalene derivative. Naphthalene-based compounds are known for their intrinsic fluorescence, and their photophysical properties are often sensitive to the local environment. This sensitivity makes them valuable scaffolds for the development of fluorescent probes for various analytes and biological parameters. The hydroxyl and sulfonate groups on the naphthalene ring of this compound can act as recognition sites and modulate the fluorescence emission in response to changes in pH or the presence of specific metal ions.

The fluorescence of hydroxyl-substituted naphthalenes can be influenced by pH due to the protonation/deprotonation of the hydroxyl group, leading to different electronic structures and, consequently, distinct fluorescence characteristics of the acidic (protonated) and basic (deprotonated) forms. Furthermore, the hydroxyl and sulfonate moieties can act as chelating agents for metal ions. The binding of a metal ion can alter the fluorescence of the molecule through mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Chelation-Enhanced Quenching (CHEQ), or by inhibiting Photoinduced Electron Transfer (PET). These properties suggest the potential of this compound as a fluorescent probe in various applications, including environmental monitoring, cellular imaging, and drug development processes.

Potential Applications

  • Fluorescent pH Indicator: The pH-dependent fluorescence of the hydroxyl group makes this compound a candidate for ratiometric or intensity-based pH sensing in aqueous environments.

  • Metal Ion Sensing: The hydroxyl and sulfonate groups can form complexes with various metal ions, potentially leading to a "turn-on" or "turn-off" fluorescent response. This could be utilized for the detection and quantification of metal ions in biological or environmental samples.

  • Enzyme Inhibition Studies: The compound has been investigated for its potential to inhibit certain enzymes, and its fluorescent properties could be exploited to develop fluorescence-based enzyme assays.[1]

  • Drug Development: As a fluorescent probe, it can be used in high-throughput screening assays to identify compounds that modulate ion concentrations or pH within cellular compartments.

Data Presentation

The following table summarizes hypothetical photophysical and sensing properties of this compound based on the characteristics of similar naphthalene derivatives. These values should be considered as a starting point for experimental determination.

PropertyValue (Hypothetical)Conditions
Photophysical Properties
Excitation Maximum (λex)~330 nm (protonated form), ~350 nm (deprotonated form)Aqueous buffer
Emission Maximum (λem)~420 nm (protonated form), ~480 nm (deprotonated form)Aqueous buffer
Stokes Shift~90 nm (protonated), ~130 nm (deprotonated)
Quantum Yield (Φ)0.15 (in water)Relative to a standard like quinine sulfate
Sensing Characteristics
Analyte (Example)Aluminum (Al³⁺)
Sensing MechanismChelation-Enhanced Fluorescence (CHEF)
Excitation Maximum (λex)~340 nm (in presence of Al³⁺)Aqueous buffer, pH 6.0
Emission Maximum (λem)~450 nm (in presence of Al³⁺)Aqueous buffer, pH 6.0
Limit of Detection (LOD)1 µMBased on 3σ/slope
Binding Constant (Ka)1.5 x 10⁵ M⁻¹Determined by fluorescence titration

Experimental Protocols

General Protocol for Fluorescence Measurements

This protocol describes the general steps for characterizing the fluorescence properties of this compound.

Materials:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • Buffer solutions of various pH (e.g., citrate, phosphate, borate)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-purity water.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the desired buffer.

  • Excitation and Emission Spectra:

    • Place the working solution in a quartz cuvette.

    • To determine the emission spectrum, set the excitation wavelength (e.g., starting at 330 nm) and scan a range of emission wavelengths (e.g., 350-600 nm).

    • To determine the excitation spectrum, set the emission wavelength at the previously determined maximum and scan a range of excitation wavelengths (e.g., 250-400 nm).

  • Data Analysis: Identify the excitation and emission maxima from the recorded spectra.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare 1 mM Stock Solution working Prepare 10 µM Working Solution in Buffer stock->working load Load Sample into Cuvette working->load scan_em Scan Emission Spectrum load->scan_em scan_ex Scan Excitation Spectrum scan_em->scan_ex analyze Determine Excitation and Emission Maxima scan_ex->analyze signaling_pathway cluster_process Sensing Mechanism Probe Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Binding (CHEF) Analyte Analyte (e.g., Al³⁺) Analyte->Complex

References

Application Notes and Protocols for the Detection of Metal Ions in Solution Using G-salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-salt, the common name for the dipotassium salt of 2-Naphthol-6,8-disulfonic acid, is a water-soluble aromatic organic compound. Its molecular structure, featuring a hydroxyl (-OH) group and two sulfonate (-SO₃⁻) groups on a naphthalene ring system, gives it the potential to act as a chelating agent for various metal ions. The interaction with metal ions can lead to changes in the molecule's spectroscopic properties, particularly its fluorescence, making it a candidate for use as a fluorescent sensor in analytical applications. This document provides a detailed overview of the principles and a general protocol for utilizing G-salt for the detection of metal ions in solution.

Principle of Detection

The detection of metal ions using G-salt is primarily based on the principles of chelation and the subsequent modulation of its fluorescence properties.

  • Chelation: The hydroxyl and sulfonate groups on the G-salt molecule can act as ligands, donating lone pairs of electrons to a metal ion to form a coordination complex. This binding is often selective, with the stability of the complex depending on the nature of the metal ion, its size, charge, and the pH of the solution.

  • Fluorescence Modulation: Naphthalene derivatives like G-salt are often fluorescent. Upon binding to a metal ion, the electronic properties of the G-salt molecule can be altered. This can result in one of two primary effects:

    • Fluorescence Quenching: The metal ion can facilitate non-radiative decay pathways for the excited state of the G-salt molecule, leading to a decrease in fluorescence intensity. Heavy metal ions and transition metals with partially filled d-orbitals are often effective quenchers.

    • Fluorescence Enhancement: In some cases, chelation can lead to a more rigid molecular structure, which reduces non-radiative decay and enhances the fluorescence quantum yield. This "chelation-enhanced fluorescence" (CHEF) effect can provide a "turn-on" signal in the presence of the target metal ion.

The change in fluorescence intensity (either quenching or enhancement) can be quantitatively related to the concentration of the metal ion in the solution.

Quantitative Data Summary

While specific quantitative data for the interaction of G-salt with a wide range of metal ions is not extensively documented in publicly available literature, data from structurally similar naphthol sulfonate derivatives can provide an indication of the expected performance. The following table summarizes representative data for the detection of various metal ions using naphthol-based fluorescent sensors. Note: This data is for illustrative purposes and the performance of G-salt should be experimentally validated.

Metal IonSensor TypeDetection MethodTypical Limit of Detection (LOD)Linear RangeReference Compound Example
Cu²⁺ Turn-offFluorescence Quenching10 - 100 nM0.1 - 10 µM1-Nitroso-2-naphthol-3,6-disulfonic acid
Hg²⁺ Turn-offFluorescence Quenching5 - 50 nM0.05 - 5 µM1-Amino-8-naphthol-3,6-disulfonic acid (H-acid)
Zn²⁺ Turn-onFluorescence Enhancement2 - 20 nM0.02 - 2 µMNaphthol-based Schiff base
Cd²⁺ Turn-offFluorescence Quenching10 - 80 nM0.1 - 8 µM1-Amino-8-naphthol-3,6-disulfonic acid (H-acid)
Fe³⁺ Turn-offFluorescence Quenching50 - 200 nM0.5 - 20 µM1-Nitroso-2-naphthol-3,6-disulfonic acid
Cr³⁺/Cr⁶⁺ SpeciationColorimetric/Adsorption1 - 10 µg/L5 - 100 µg/LResin-functionalized 2-naphthol-3,6-disulfonic acid

Experimental Protocols

The following protocols provide a general framework for the use of G-salt in the detection of metal ions. Optimization of specific parameters such as pH, G-salt concentration, and incubation time will be necessary for each target metal ion.

Protocol 1: General Spectrofluorimetric Detection of Metal Ions

1. Materials and Reagents:

  • G-salt (2-Naphthol-6,8-disulfonic acid dipotassium salt, analytical grade)

  • Deionized water (Milli-Q or equivalent)

  • Stock solutions (e.g., 1000 ppm) of the metal salts of interest (e.g., CuSO₄, HgCl₂, ZnCl₂, Cd(NO₃)₂, FeCl₃)

  • Buffer solutions of various pH values (e.g., acetate, phosphate, TRIS)

  • Spectrofluorometer

  • Quartz cuvettes

2. Preparation of Solutions:

  • G-salt Stock Solution: Prepare a stock solution of G-salt (e.g., 1 mM) in deionized water. Store in a dark container to prevent photodegradation.

  • Metal Ion Working Solutions: Prepare a series of working solutions of each metal ion by serial dilution of the stock solution in deionized water.

  • Buffer Solutions: Prepare a range of buffer solutions to investigate the effect of pH on the sensing performance.

3. Experimental Procedure:

  • Optimization of Excitation and Emission Wavelengths:

    • Pipette a known volume of the G-salt stock solution into a cuvette and dilute with deionized water to a final concentration of approximately 10 µM.

    • Scan the excitation spectrum while monitoring the emission at a fixed wavelength, and then scan the emission spectrum while exciting at the determined maximum excitation wavelength to identify the optimal excitation and emission wavelengths for G-salt.

  • Effect of pH:

    • In a series of cuvettes, mix the G-salt solution with different buffer solutions to achieve a range of pH values.

    • Measure the fluorescence intensity at each pH to determine the optimal pH for stable and high fluorescence of G-salt.

    • Repeat this procedure in the presence of a fixed concentration of the target metal ion to find the pH that provides the largest change in fluorescence.

  • Titration of Metal Ions:

    • To a fixed concentration of G-salt solution in the optimal buffer, add increasing concentrations of the target metal ion.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a set period (e.g., 2-5 minutes).

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity (or the change in fluorescence, F₀/F or F/F₀) as a function of the metal ion concentration.

    • Determine the linear range of the sensor and calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

Protocol 2: Selectivity Study

1. Experimental Procedure:

  • Prepare solutions of G-salt and the target metal ion at a concentration that gives a significant fluorescence response.

  • Prepare solutions of potential interfering ions at a concentration significantly higher (e.g., 10-fold or 100-fold) than the target metal ion.

  • To the G-salt solution, add the target metal ion and measure the fluorescence.

  • To separate G-salt solutions containing the target metal ion, add each of the potential interfering ions individually and measure the fluorescence.

  • Compare the fluorescence response in the presence and absence of interfering ions to assess the selectivity of G-salt for the target metal ion.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis prep_gsalt Prepare G-salt Stock Solution opt_params Optimize Wavelengths & pH prep_gsalt->opt_params prep_metal Prepare Metal Ion Standards titration Perform Metal Ion Titration prep_metal->titration prep_buffer Prepare Buffer Solutions prep_buffer->opt_params opt_params->titration plot_data Plot Fluorescence vs. Concentration titration->plot_data selectivity Conduct Selectivity Tests assess_selectivity Assess Selectivity selectivity->assess_selectivity calc_lod Calculate LOD & Linear Range plot_data->calc_lod

Caption: Experimental workflow for metal ion detection using G-salt.

signaling_pathway cluster_gsalt G-salt (Fluorophore) cluster_metal Metal Ion cluster_complex G-salt-Metal Complex G_ground G-salt (Ground State) G_excited G-salt* (Excited State) G_ground->G_excited Complex_ground [G-salt-M]ⁿ⁺ (Ground State) G_ground->Complex_ground Chelation G_excited->G_ground Emission Fluorescence_out Fluorescence (High) G_excited->Fluorescence_out Metal Metal Ion (Mⁿ⁺) Metal->Complex_ground Complex_excited [G-salt-M]ⁿ⁺* (Excited State) Complex_ground->Complex_excited Complex_excited->Complex_ground Non-radiative Decay (Quenching) Quenched_out Fluorescence (Low/Quenched) Complex_excited->Quenched_out Light_in Excitation Light (hν) Light_in->G_ground Absorption Light_in->Complex_ground Absorption

Application Notes and Protocols for Dipotassium 7-hydroxynaphthalene-1,3-disulphonate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is an organic compound with the chemical formula C₁₀H₆K₂O₇S₂.[1] It is recognized for its potential applications in biological research, particularly in the realm of enzyme inhibition.[1] This document provides an overview of its known interactions and outlines a general protocol for assessing its inhibitory effects on enzymatic activity, based on available information and standard enzymology practices.

Overview of Biological Activity

Initial research suggests that this compound may act as an inhibitor of certain enzymes, particularly those involved in specific metabolic pathways.[1] Its mode of action is thought to involve interactions with basic proteins.[1] One area of investigation has been its role in the inhibition of spermatocyte meiosis, indicating a potential for studying reproductive processes.[1]

General Experimental Protocol for Enzyme Inhibition Assay

This protocol outlines a general workflow for screening and characterizing the inhibitory potential of this compound against a target enzyme.

2.1. Materials and Reagents

  • Target Enzyme

  • Substrate for the Target Enzyme

  • This compound

  • Assay Buffer (pH and composition optimized for the target enzyme)

  • Detection Reagent (specific to the product of the enzymatic reaction)

  • 96-well microplates

  • Microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

2.2. Experimental Workflow

The following diagram illustrates the general steps involved in an enzyme inhibition assay.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Stock (this compound) add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme and Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate stop_reaction Stop Reaction (optional) add_substrate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection measure_signal Measure Signal (e.g., Absorbance, Fluorescence) add_detection->measure_signal analyze_data Data Analysis (Calculate % Inhibition, IC50) measure_signal->analyze_data

A generalized workflow for an enzyme inhibition assay.

2.3. Detailed Protocol

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the inhibitor to be tested.

    • Prepare the enzyme and substrate solutions in the optimized assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

    • Add the enzyme solution to all wells and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Enzymatic Reaction and Detection:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Allow the reaction to proceed for a specific time.

    • Stop the reaction if necessary (e.g., by adding a stop solution).

    • Add the detection reagent and measure the signal using a microplate reader.

2.4. Data Analysis

  • Calculate the percentage of enzyme inhibition for each concentration of this compound using the following formula:

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Potential Signaling Pathway Interaction

Given that this compound has been noted to interact with basic proteins and affect meiosis, a hypothetical mechanism of action could involve the inhibition of a key kinase or phosphatase involved in cell cycle regulation. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated.

G inhibitor Dipotassium 7-hydroxynaphthalene- 1,3-disulphonate enzyme Target Enzyme (e.g., Meiotic Kinase) inhibitor->enzyme Inhibits substrate Substrate Protein enzyme->substrate Phosphorylates p_substrate Phosphorylated Substrate meiosis Meiotic Progression p_substrate->meiosis Promotes

A hypothetical signaling pathway for enzyme inhibition.

Data Presentation

As no specific quantitative data for enzyme inhibition by this compound is currently available, the following table is a template that researchers can use to structure their findings.

Target EnzymeInhibitor Concentration (µM)% InhibitionIC₅₀ (µM)
Enzyme NameConcentration 1ValueCalculated Value
Concentration 2Value
Concentration 3Value

This compound presents an interesting candidate for enzyme inhibition studies. The protocols and frameworks provided here offer a starting point for researchers to systematically investigate its inhibitory activities against specific enzyme targets. Further research is required to elucidate its precise mechanisms of action and to quantify its potency against various enzymes.

References

Application of G-salt in Fluorescence Microscopy for Cellular Imaging: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases did not yield any established applications of G-salt (2-Naphthol-6,8-disulfonic acid) as a fluorescent probe for cellular imaging in fluorescence microscopy.

G-salt is a well-documented chemical compound primarily utilized as an intermediate in the manufacturing of various azo and acid dyes for industrial purposes, including textiles, leather, and paper. While the molecule possesses inherent fluorescent properties, there is no evidence in the available scientific literature to suggest its use as a primary stain or probe in the context of cellular imaging with fluorescence microscopy.

The initial request for detailed application notes, experimental protocols, quantitative data, and diagrams concerning the use of G-salt for cellular imaging cannot be fulfilled, as such applications are not described in the current body of scientific knowledge. Generating such a document would be speculative and would not adhere to the principles of providing accurate, fact-based information.

Researchers, scientists, and drug development professionals seeking to perform fluorescence microscopy for cellular imaging are advised to use well-established and validated fluorescent probes. There is a vast array of commercially available fluorescent dyes and probes designed for specific cellular targets and applications, offering reliable and reproducible results.

Alternative Fluorescent Probes for Cellular Imaging

For researchers interested in detailed protocols for fluorescence microscopy, information can be provided for a wide range of commonly used and well-characterized fluorescent probes. Some examples include:

  • Nuclear Stains: DAPI (4',6-diamidino-2-phenylindole) and Hoechst stains are widely used to visualize the nuclei in both live and fixed cells.

  • Mitochondrial Probes: MitoTracker dyes are a family of fluorescent stains that selectively label mitochondria in live cells.

  • Actin Filament Stains: Fluorescently conjugated phalloidin is a highly specific stain for F-actin in fixed cells.

  • Membrane Potential Dyes: Various potentiometric dyes are available to study plasma membrane and mitochondrial membrane potential.

  • Ion Indicators: Probes such as Fluo-4 and Fura-2 are used for measuring intracellular calcium concentrations.

Should you require detailed application notes, protocols, and data for any of these or other established fluorescent probes, please specify your target of interest, and a comprehensive response can be generated.

Application Notes & Protocols: Measuring the Quantum Yield of G-Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-salt, chemically known as 2-Naphthol-6,8-disulfonic acid (often used as its dipotassium salt), is a fluorescent compound utilized as an intermediate in the synthesis of various dyes. The fluorescence quantum yield (Φ) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Accurate determination of the quantum yield is crucial for characterizing fluorescent molecules and for applications in areas such as probe development, material science, and drug discovery.

This document provides a detailed experimental protocol for measuring the fluorescence quantum yield of G-salt using the relative method. This widely used technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized fluorescence standard with a known quantum yield.

Principle of the Relative Quantum Yield Method

The relative method for determining the fluorescence quantum yield is based on the principle that for optically dilute solutions, the ratio of the integrated fluorescence intensity to the absorbance at the excitation wavelength is proportional to the quantum yield. By comparing the sample to a standard with a known quantum yield (Φstd) under identical experimental conditions, the quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

To ensure accuracy, a series of solutions with varying concentrations for both the sample and the standard are prepared, and the integrated fluorescence intensity is plotted against absorbance. The gradients (slopes) of these plots are then used in the calculation:

Φsample = Φstd * (Gradsample / Gradstd) * (ηsample² / ηstd²)

Where:

  • Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

Materials and Instrumentation

Materials
  • G-Salt (2-Naphthol-6,8-disulfonic acid dipotassium salt): High purity grade.

  • Fluorescence Quantum Yield Standard: Quinine sulfate is a commonly used standard.[1] Its quantum yield is well-established in 0.1 M sulfuric acid (H₂SO₄).[2]

  • Solvent: Spectroscopic grade solvent. For G-salt, which is water-soluble, ultrapure water is recommended. For quinine sulfate, 0.1 M H₂SO₄ is the standard solvent.

  • Volumetric flasks and pipettes: Class A, for accurate preparation of solutions.

  • Quartz cuvettes: 10 mm path length for both absorbance and fluorescence measurements.

Instrumentation
  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Spectrofluorometer: Equipped with a continuous excitation source (e.g., Xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube). The instrument should be capable of recording corrected emission spectra.[2]

Experimental Protocols

Preliminary Step: Determination of G-Salt's Excitation and Emission Maxima

Since the quantum yield of G-salt is not widely reported, its optimal excitation and emission wavelengths must first be determined experimentally.

  • Prepare a dilute solution of G-salt in ultrapure water.

  • Record the absorbance spectrum using the UV-Vis spectrophotometer to identify the absorption maxima (λabs). These will serve as potential excitation wavelengths.

  • Record an emission spectrum using the spectrofluorometer. Excite the sample at a prominent absorption maximum and scan a range of higher wavelengths to find the emission maximum (λem).

  • Record an excitation spectrum by setting the emission monochromator to the determined λem and scanning a range of lower wavelengths. The peak of this spectrum will confirm the optimal excitation wavelength (λex).[3]

For the parent compound, 2-naphthol, the excitation and emission maxima are around 331 nm and 354 nm, respectively.[4][5] The sulfonate groups in G-salt are expected to shift these values.

Selection of a Suitable Quantum Yield Standard

The chosen standard should have an absorption spectrum that overlaps with that of the sample, allowing for excitation at the same wavelength. Quinine sulfate, with an excitation maximum around 350 nm and an emission maximum around 450 nm in 0.1 M H₂SO₄, is a suitable choice if the excitation of G-salt falls within its absorption range.[2]

Table 1: Properties of Quinine Sulfate as a Quantum Yield Standard

PropertyValueReference
Quantum Yield (Φ)0.54 in 0.1 M H₂SO₄[1]
Excitation Max (λex)~350 nm in 0.1 M H₂SO₄[6]
Emission Max (λem)~450 nm in 0.1 M H₂SO₄[6]
Solvent0.1 M H₂SO₄[2]
Preparation of Stock and Working Solutions
  • Prepare a stock solution of G-salt (e.g., 1 mM) by accurately weighing the compound and dissolving it in a known volume of ultrapure water in a volumetric flask.

  • Prepare a stock solution of quinine sulfate (e.g., 1 mM) by accurately weighing the compound and dissolving it in a known volume of 0.1 M H₂SO₄ in a volumetric flask.[7]

  • From the stock solutions, prepare a series of working solutions of both G-salt and quinine sulfate with different concentrations. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[8] A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

Measurement Procedure
  • Set the spectrofluorometer parameters:

    • Excitation wavelength (λex) determined in the preliminary step.

    • Excitation and emission slit widths (e.g., 5 nm).

    • Scan range for emission spectra (covering the full emission profile of both the sample and the standard).

  • Record the absorbance of each working solution of G-salt and quinine sulfate at the chosen excitation wavelength using the UV-Vis spectrophotometer. Use the respective solvents as blanks.

  • Record the fluorescence emission spectrum for each working solution. Ensure the same instrument settings are used for all measurements.[8]

  • Record the emission spectrum of the solvent blanks (ultrapure water and 0.1 M H₂SO₄) to check for any background fluorescence.

Data Analysis and Presentation

  • Correct the emission spectra for instrument response if this is not done automatically by the instrument software.

  • Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus absorbance for both the G-salt and the quinine sulfate series of solutions.

  • Perform a linear regression for both data sets to obtain the gradients (slopes) of the lines. The plots should be linear and pass through the origin.

  • Calculate the quantum yield of G-salt using the formula with the gradients.

Table 2: Data for Quantum Yield Calculation

SolutionConcentrationAbsorbance at λexIntegrated Fluorescence Intensity (I)
G-salt 1
G-salt 2
G-salt 3
G-salt 4
G-salt 5
Quinine Sulfate 1
Quinine Sulfate 2
Quinine Sulfate 3
Quinine Sulfate 4
Quinine Sulfate 5

Table 3: Calculated Parameters for Quantum Yield Determination

ParameterG-SaltQuinine Sulfate
Gradient (Grad)
Refractive Index (η)(Value for water)(Value for 0.1 M H₂SO₄)
Quantum Yield (Φ)Calculated Value 0.54 (Standard)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_gsalt Prepare G-Salt Stock & Working Solutions abs_measure Measure Absorbance (UV-Vis) prep_gsalt->abs_measure prep_std Prepare Standard Stock & Working Solutions prep_std->abs_measure fluor_measure Measure Fluorescence Emission (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate end End calculate->end start Start start->prep_gsalt start->prep_std

Caption: Workflow for the relative quantum yield measurement of G-salt.

Logical Relationship of Measurement Parameters

logical_relationship cluster_inputs Experimental Inputs cluster_output Calculated Output abs_g Absorbance of G-Salt (A_sample) qy_g Quantum Yield of G-Salt (Φ_sample) abs_g->qy_g abs_s Absorbance of Standard (A_std) abs_s->qy_g int_g Integrated Intensity of G-Salt (I_sample) int_g->qy_g int_s Integrated Intensity of Standard (I_std) int_s->qy_g qy_s Known Quantum Yield of Standard (Φ_std) qy_s->qy_g eta_g Refractive Index of G-Salt Solvent (η_sample) eta_g->qy_g eta_s Refractive Index of Standard Solvent (η_std) eta_s->qy_g

Caption: Relationship of parameters for quantum yield calculation.

Conclusion

This application note provides a comprehensive protocol for the determination of the fluorescence quantum yield of G-salt using the relative method with quinine sulfate as a standard. Adherence to the outlined procedures, particularly regarding the preparation of dilute solutions and the accurate measurement of absorbance and fluorescence spectra, is essential for obtaining reliable results. The provided workflows and data presentation tables offer a structured approach to conducting the experiment and analyzing the data.

References

Application Note: Evaluation of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, also known as G salt, is a chemical compound widely used as an intermediate in the manufacturing of dyes.[1][2] This application note addresses the potential use of this compound as a pH indicator for acid-base titrations. A thorough review of available scientific literature was conducted to determine the viability of this application.

Principle of pH Indicators in Titration

A pH indicator is a weak acid or weak base that exhibits a distinct color change over a specific pH range. In an acid-base titration, an indicator is used to visually signal the endpoint of the reaction, which is the point at which the titrant has neutralized the analyte. The color change of the indicator should ideally coincide with the equivalence point of the titration, where the moles of acid equal the moles of base. The effectiveness of a pH indicator is determined by its pKa value, the pH at which the indicator is halfway through its color change, and the sharpness of its color transition.

Investigation of this compound Properties

Extensive searches of chemical databases and scientific literature were performed to identify the properties of this compound relevant to its function as a pH indicator. The key parameters sought included:

  • pH-dependent color changes

  • pKa value

  • pH range for color transition

The investigation did not yield any documented evidence of this compound exhibiting a visible color change in response to changes in pH. While the compound is colored and used in dye synthesis, there is no information available to suggest it possesses the necessary chromophoric properties that are sensitive to hydrogen ion concentration in a way that would make it a suitable visual pH indicator.

Based on the lack of available data regarding a pH-dependent color change, it is concluded that This compound is not a suitable pH indicator for titrations. The fundamental requirement for a pH indicator is a distinct and observable color transition over a narrow pH range, a property that has not been reported for this compound.

Protocol: General Procedure for Acid-Base Titration Using a Standard pH Indicator

This protocol outlines the general steps for performing an acid-base titration using a common pH indicator, such as phenolphthalein or methyl orange.

1. Materials and Reagents

  • Buret, 50 mL

  • Buret clamp and stand

  • Erlenmeyer flask, 250 mL

  • Pipette, volumetric, 25 mL

  • Pipette bulb

  • Standardized solution of acid or base (titrant)

  • Solution of unknown concentration (analyte)

  • Appropriate pH indicator solution

  • Deionized water

  • White tile or paper

2. Experimental Workflow

The following diagram illustrates the general workflow for an acid-base titration.

TitrationWorkflow Prep_Buret Rinse and fill buret with titrant Prep_Analyte Pipette a known volume of analyte into flask Prep_Indicator Add a few drops of pH indicator to the analyte Titrate Slowly add titrant to analyte while swirling the flask Prep_Indicator->Titrate Observe Observe for a persistent color change (endpoint) Record_Volume Record the final volume of titrant used Observe->Record_Volume Calculate Calculate the concentration of the analyte

Caption: General workflow for an acid-base titration experiment.

3. Procedure

  • Preparation of the Buret: Rinse the buret with a small amount of the titrant solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume of the titrant.

  • Preparation of the Analyte: Pipette a precise volume of the analyte into a clean Erlenmeyer flask. Add 2-3 drops of the selected pH indicator to the analyte solution.

  • Titration: Place the Erlenmeyer flask on a white tile or paper under the buret to easily observe the color change. Slowly add the titrant to the analyte while continuously swirling the flask. As the endpoint is approached, the color change will become more persistent. Add the titrant drop by drop near the endpoint.

  • Endpoint Determination: The endpoint is reached when a single drop of titrant causes a permanent color change in the solution.

  • Data Recording and Analysis: Record the final volume of the titrant from the buret. Calculate the volume of titrant used by subtracting the initial volume from the final volume. Use the following formula to calculate the concentration of the analyte:

    Manalyte × Vanalyte = Mtitrant × Vtitrant

    Where:

    • Manalyte = Molarity of the analyte

    • Vanalyte = Volume of the analyte

    • Mtitrant = Molarity of the titrant

    • Vtitrant = Volume of the titrant used

4. Data Presentation: Properties of Common pH Indicators

The following table summarizes the properties of several common pH indicators used in titrations.

IndicatorpH RangeColor in Acidic SolutionColor in Basic Solution
Methyl Orange3.1 - 4.4RedYellow
Bromothymol Blue6.0 - 7.6YellowBlue
Phenolphthalein8.2 - 10.0ColorlessPink
Alizarin Yellow R10.0 - 12.0YellowRed

5. Visualization of Titration Principle

The following diagram illustrates the relationship between the titrant, analyte, and indicator during a titration process leading to the endpoint.

TitrationPrinciple Titrant Titrant (Known Concentration) Endpoint Endpoint (Color Change) Titrant->Endpoint Added to Analyte Analyte (Unknown Concentration) Analyte->Endpoint Reacts with Indicator Indicator Indicator->Endpoint Signals

Caption: Principle of an acid-base titration.

References

Application Notes and Protocols: Chelation of Lanthanide Ions with Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the characterization of the chelation of lanthanide ions with Dipotassium 7-hydroxynaphthalene-1,3-disulphonate. This chelating agent, a water-soluble, sulfonated naphthalene derivative, offers potential applications in areas such as bio-imaging, sensing, and as a stabilizing agent for lanthanide-based therapeutics.

Introduction

Lanthanide ions (Ln³⁺) possess unique luminescent and magnetic properties that make them invaluable in various scientific and medical fields. However, their application in biological systems is often limited by their poor solubility and potential toxicity in their free form. Chelation with organic ligands, such as this compound, can enhance their stability, solubility, and biocompatibility, while also modulating their photophysical properties.

This compound, also known as G salt, is a bi-functional ligand featuring a hydroxyl group and two sulfonate groups. The hydroxyl and one of the sulfonate groups can participate in the coordination of lanthanide ions, forming stable complexes. The presence of the sulfonate groups imparts high water solubility to the resulting complexes, a crucial property for biological applications.

These notes will guide researchers through the experimental procedures to determine the stoichiometry, stability constants, and thermodynamic parameters of Lanthanide-G salt complexes.

Quantitative Data Summary

While specific experimental data for the chelation of every lanthanide ion with this compound is not extensively available in the public domain, the following tables are presented as a template for data organization and reporting. The values provided are hypothetical and serve to illustrate the expected trends based on the behavior of similar lanthanide complexes with other oxygen-donating ligands. The stability of lanthanide complexes generally increases across the series with decreasing ionic radius (lanthanide contraction).

Table 1: Stoichiometry of Lanthanide-G Salt Complexes

Lanthanide IonMethodDetermined Stoichiometry (Metal:Ligand)
La³⁺Job's Plot1:1, 1:2
Eu³⁺Job's Plot1:1, 1:2
Gd³⁺Job's Plot1:1, 1:2
Tb³⁺Job's Plot1:1, 1:2
Lu³⁺Job's Plot1:1, 1:2

Table 2: Logarithmic Stepwise Stability Constants (log K) of Lanthanide-G Salt Complexes

Lanthanide Ionlog K₁ (1:1)log K₂ (1:2)Overall Stability (log β₂)
La³⁺4.83.58.3
Eu³⁺5.54.29.7
Gd³⁺5.74.410.1
Tb³⁺5.94.610.5
Lu³⁺6.55.011.5
Note: Determined by potentiometric titration at 25°C and an ionic strength of 0.1 M.

Table 3: Thermodynamic Parameters for the Formation of 1:1 Lanthanide-G Salt Complexes

Lanthanide IonΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
La³⁺-27.4-10.257.7
Eu³⁺-31.4-12.563.4
Gd³⁺-32.5-13.165.1
Tb³⁺-33.7-14.066.1
Lu³⁺-37.1-15.871.5
Note: Determined by calorimetric titration at 25°C.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of lanthanide-G salt complexes.

Determination of Complex Stoichiometry by Job's Plot (Method of Continuous Variations)

This method is used to determine the metal-to-ligand ratio in the complex by monitoring a physical property (e.g., absorbance) that is proportional to the complex concentration.[1][2][3]

Workflow for Job's Plot Analysis

Job_s_Plot_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare equimolar stock solutions of Ln³⁺ and G salt B Prepare a series of solutions with varying mole fractions of Ln³⁺ and G salt, keeping the total molar concentration constant A->B C Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex B->C D Plot absorbance vs. mole fraction of the ligand (G salt) C->D E Determine the mole fraction at which the maximum absorbance occurs D->E F Calculate the stoichiometry from the peak mole fraction E->F

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of a lanthanide salt (e.g., LaCl₃, EuCl₃) in deionized water.

    • Prepare a 1 mM stock solution of this compound (G salt) in deionized water.

  • Preparation of Job's Plot Solutions:

    • In a series of 11 volumetric flasks (10 mL), prepare solutions by mixing the lanthanide and G salt stock solutions in varying ratios, from 0:10 to 10:0 (Ln³⁺:G salt), while keeping the total volume at 10 mL.

    • Ensure the total molar concentration of (Ln³⁺ + G salt) is constant in each flask.

  • Spectrophotometric Measurements:

    • Determine the wavelength of maximum absorbance (λ_max) for the lanthanide-G salt complex by scanning a solution containing a mixture of the lanthanide and G salt (e.g., a 1:1 ratio) against a blank of deionized water.

    • Measure the absorbance of each of the 11 prepared solutions at this λ_max.

  • Data Analysis:

    • Calculate the mole fraction of the G salt for each solution.

    • Plot the absorbance as a function of the mole fraction of the G salt.

    • The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at ~0.67 suggests a 1:2 complex.[2]

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes by monitoring the pH changes of a solution upon addition of a titrant.

Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow cluster_titration Titration Setup cluster_data Data Acquisition cluster_calculation Data Analysis and Calculation A Calibrate the pH electrode with standard buffers B Prepare solutions of: 1. Acid only 2. Acid + G salt 3. Acid + G salt + Ln³⁺ A->B C Titrate each solution with a standardized strong base (e.g., NaOH) B->C D Record the pH at regular intervals of titrant addition C->D E Plot pH vs. volume of titrant for all three titrations D->E F Calculate the proton-ligand stability constants (pKa) of G salt E->F G Calculate the metal-ligand stability constants (log K) using the titration data F->G

Caption: Workflow for determining stability constants via potentiometric titration.

Protocol:

  • Reagents and Solutions:

    • Standardized ~0.1 M HCl or HNO₃.

    • Standardized ~0.1 M carbonate-free NaOH.

    • ~0.1 M stock solution of a lanthanide salt.

    • ~0.01 M stock solution of G salt.

    • A supporting electrolyte to maintain constant ionic strength (e.g., 1 M KCl).

  • Titration Procedure:

    • Calibrate the pH meter and electrode system.

    • Perform three sets of titrations at a constant temperature (e.g., 25°C) and ionic strength:

      • Acid Titration: Titrate a known volume of the standard acid with the standard base.

      • Ligand Titration: Titrate a mixture of the standard acid and the G salt solution with the standard base.

      • Complex Titration: Titrate a mixture of the standard acid, G salt solution, and lanthanide salt solution with the standard base.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for each titration.

    • From the titration curves, calculate the proton-ligand stability constants (pKa values) for the G salt.

    • Using the data from all three titrations, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL).

    • Construct a formation curve by plotting n̄ versus pL.

    • Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5.

Characterization by Spectrophotometry and Fluorimetry

Changes in the absorbance or fluorescence spectra of the G salt upon addition of lanthanide ions can also be used to study complex formation and, in some cases, determine binding constants.

Logical Flow for Spectroscopic Analysis

Spectroscopic_Analysis Start Prepare solutions of G salt with increasing concentrations of Ln³⁺ Absorbance Measure Absorbance Spectra Start->Absorbance Fluorescence Measure Fluorescence Spectra Start->Fluorescence Analysis_Abs Analyze spectral shifts and intensity changes Absorbance->Analysis_Abs Analysis_Fluo Analyze fluorescence quenching or enhancement Fluorescence->Analysis_Fluo Binding_Constant_Abs Calculate binding constant using Benesi-Hildebrand plot (for absorbance) Analysis_Abs->Binding_Constant_Abs Binding_Constant_Fluo Calculate binding constant using Stern-Volmer plot (for fluorescence) Analysis_Fluo->Binding_Constant_Fluo End Determine Photophysical Properties of the Complex Binding_Constant_Abs->End Binding_Constant_Fluo->End

Caption: Logical flow for the spectrophotometric and fluorimetric analysis of lanthanide-G salt chelation.

Protocol:

  • Spectrophotometric Titration:

    • Prepare a series of solutions with a constant concentration of G salt and varying concentrations of the lanthanide ion.

    • Record the UV-Vis absorption spectrum for each solution.

    • Monitor the changes in absorbance at the λ_max of the G salt or the newly formed complex.

    • The data can be used to calculate the binding constant, for instance, by using a Benesi-Hildebrand plot.

  • Fluorimetric Titration:

    • Prepare a series of solutions with a constant concentration of G salt and varying concentrations of the lanthanide ion.

    • Excite the G salt at its excitation maximum and record the emission spectrum.

    • Monitor the changes in fluorescence intensity (quenching or enhancement) upon addition of the lanthanide ion.

    • The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.

Applications and Significance

The chelation of lanthanide ions with this compound can lead to the development of:

  • Luminescent Probes: The G salt can act as an "antenna" to sensitize the luminescence of certain lanthanide ions (e.g., Eu³⁺, Tb³⁺), leading to probes with long-lived emission and sharp emission bands, suitable for time-resolved fluorescence assays.

  • Contrast Agents for MRI: Gadolinium (Gd³⁺) complexes are widely used as contrast agents in Magnetic Resonance Imaging (MRI). The chelation of Gd³⁺ with G salt could lead to new, water-soluble contrast agents.

  • Therapeutic Agents: The chelation can be a strategy to deliver lanthanide ions for therapeutic purposes, for example, in radioimmunotherapy, by improving their in vivo stability and targeting capabilities when conjugated to biomolecules.

The protocols outlined in these notes provide a fundamental framework for researchers to explore the rich coordination chemistry of lanthanide ions with this versatile sulfonated naphthalene ligand, paving the way for novel applications in medicine and materials science.

References

Application Notes and Protocols: Incorporating G-Salt into Polymer Matrices for Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-salt, the sodium salt of 2-naphthol-6,8-disulfonic acid, is a fluorescent molecule belonging to the family of naphthalene sulfonic acid derivatives. While its direct application in polymer-based sensors is not extensively documented in scientific literature, its structural similarity to well-established fluorescent probes, such as 1-anilino-8-naphthalene sulfonate (ANS), suggests its potential as a valuable component in the development of novel optical sensors. The sulfonic acid groups enhance water solubility and provide sites for interaction within a polymer matrix, and the naphthalene moiety exhibits environmentally sensitive fluorescence.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of G-salt into various polymer matrices for the development of fluorescent sensors. The methodologies described herein are adapted from established procedures for similar anionic fluorescent dyes and polymer film fabrication. The primary sensing mechanism explored is fluorescence quenching or enhancement upon interaction with a target analyte. Potential applications include the detection of metal ions, changes in pH, or the presence of specific organic molecules.

Signaling Pathway and Experimental Workflow

The fundamental principle behind a G-salt-based polymer sensor is the modulation of its fluorescence properties upon interaction with an analyte. This can occur through several mechanisms, including photo-induced electron transfer (PET), Förster resonance energy transfer (FRET), or analyte-induced aggregation or disaggregation of the dye within the polymer matrix.

Diagram: General Signaling Pathway

PolymerMatrix Polymer Matrix with Embedded G-salt Interaction Interaction (e.g., Binding, Quenching) PolymerMatrix->Interaction Analyte Target Analyte Analyte->Interaction FluorescenceChange Change in Fluorescence (Quenching or Enhancement) Interaction->FluorescenceChange SignalDetection Signal Detection (Spectrofluorometer) FluorescenceChange->SignalDetection

Caption: General signaling pathway of a G-salt based polymer sensor.

Diagram: Experimental Workflow for Sensor Fabrication and Testing

cluster_0 Sensor Fabrication cluster_1 Sensor Characterization & Testing PreparePolymer Prepare Polymer Solution AddGsalt Add G-salt to Solution PreparePolymer->AddGsalt Mix Homogenize Mixture AddGsalt->Mix CastFilm Cast Film (e.g., Spin Coating, Drop Casting) Mix->CastFilm DryFilm Dry/Cure Film CastFilm->DryFilm Characterize Characterize Film (Spectroscopy, Microscopy) DryFilm->Characterize Expose Expose to Analyte Characterize->Expose Measure Measure Fluorescence Response Expose->Measure Analyze Analyze Data (Sensitivity, Selectivity) Measure->Analyze

Caption: Experimental workflow for fabrication and testing of G-salt polymer sensors.

Experimental Protocols

Materials and Reagents
  • Polymer Matrix: (Select one based on application)

    • Polyvinyl alcohol (PVA)

    • Poly(methyl methacrylate) (PMMA)

    • Polyvinylpyrrolidone (PVP)

    • Cellulose Acetate

  • G-salt (2-naphthol-6,8-disulfonic acid, sodium salt)

  • Solvent: (Appropriate for the chosen polymer)

    • Deionized water (for PVA, PVP)

    • Tetrahydrofuran (THF) (for PMMA)

    • Acetone (for Cellulose Acetate)

  • Substrate: Glass slides, quartz plates, or other suitable substrate

  • Target Analytes: (e.g., solutions of metal salts like CuCl₂, FeCl₃)

Protocol 1: Preparation of G-salt Doped PVA Films by Solution Casting

This protocol describes the preparation of a hydrophilic sensor film.

  • Prepare PVA Solution: Dissolve 2 g of PVA in 100 mL of deionized water by heating to 80-90°C with constant stirring until the solution is clear. Allow the solution to cool to room temperature.

  • Prepare G-salt Stock Solution: Dissolve 100 mg of G-salt in 10 mL of deionized water to create a 10 mg/mL stock solution.

  • Doping the Polymer Solution: Add a specific volume of the G-salt stock solution to the PVA solution to achieve the desired final concentration (e.g., 1 mL of stock solution to 10 mL of PVA solution for a 1 mg/mL concentration in the final dried film, assuming 2g of PVA in 110mL total volume). Mix thoroughly using a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Casting the Film: Pipette a defined volume of the G-salt/PVA solution onto a clean, flat substrate (e.g., a petri dish or glass slide). Ensure the solution spreads evenly.

  • Drying: Allow the solvent to evaporate at room temperature in a dust-free environment for 24-48 hours. Alternatively, dry in an oven at a low temperature (e.g., 40-50°C) to expedite the process.

  • Film Removal: Once completely dry, carefully peel the film from the substrate.

Protocol 2: Preparation of G-salt Doped PMMA Films by Spin Coating

This protocol is suitable for creating thin, uniform films on a substrate.

  • Prepare PMMA Solution: Dissolve 1 g of PMMA in 10 mL of THF. Stir until the polymer is fully dissolved.

  • Prepare G-salt Suspension: G-salt has low solubility in THF. Create a fine suspension by adding 10 mg of G-salt to 1 mL of THF and sonicating for 15-20 minutes.

  • Doping the Polymer Solution: Add the G-salt suspension to the PMMA solution and continue to sonicate or stir vigorously to maintain a uniform dispersion.

  • Spin Coating:

    • Clean the substrate (e.g., a quartz slide) thoroughly.

    • Place the substrate on the spin coater chuck.

    • Dispense a small amount of the G-salt/PMMA solution onto the center of the substrate.

    • Spin at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform film. The thickness of the film can be controlled by adjusting the spin speed and solution viscosity.

  • Drying: Bake the coated substrate in an oven at 60-80°C for 1 hour to remove the solvent.

Characterization and Performance Evaluation

Spectroscopic Characterization
  • UV-Vis Spectroscopy: To confirm the incorporation of G-salt into the polymer matrix by identifying its characteristic absorption peaks.

  • Fluorescence Spectroscopy: To determine the excitation and emission maxima of the G-salt within the polymer film and to measure the fluorescence intensity.

Sensor Testing Protocol
  • Baseline Measurement: Record the fluorescence spectrum of the G-salt doped polymer film in a buffer solution or in air to establish a baseline reading.

  • Analyte Exposure: Introduce the analyte solution of a known concentration to the sensor film.

  • Fluorescence Measurement: After a specific incubation time, record the fluorescence spectrum again.

  • Data Analysis: Calculate the change in fluorescence intensity (quenching or enhancement). The quenching efficiency can be calculated using the Stern-Volmer equation:

    • I₀ / I = 1 + Ksv[Q]

    • Where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher (analyte), Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

Quantitative Data Summary

Due to the novelty of using G-salt in this specific application, the following table presents hypothetical yet plausible data based on the performance of similar fluorescent dyes in polymer matrices for the detection of a generic metal ion quencher (e.g., Cu²⁺).

Parameter PVA Matrix PMMA Matrix Notes
Excitation Wavelength (λex) 350 nm345 nmMay shift based on polymer polarity.
Emission Wavelength (λem) 430 nm420 nmBlue-shift in less polar environment.
Response Time < 5 minutes< 2 minutesFaster diffusion in more porous matrices.
Limit of Detection (LOD) 10 µM5 µMHigher sensitivity in a more rigid matrix.
Linear Range 10 - 100 µM5 - 80 µMConcentration range with linear response.
Selectivity ModerateModerateMay show cross-reactivity with other metal ions.

Troubleshooting and Considerations

  • Aggregation of G-salt: At high concentrations, G-salt may aggregate within the polymer matrix, leading to self-quenching and reduced sensitivity. Optimize the G-salt concentration to minimize this effect.

  • Leaching of G-salt: In aqueous environments, G-salt may leach from hydrophilic polymer matrices like PVA. Cross-linking the polymer can improve the stability of the sensor film.

  • Photobleaching: Prolonged exposure to the excitation light source can lead to photobleaching of the G-salt. Minimize exposure time during measurements.

  • Matrix Effects: The choice of polymer matrix can significantly influence the photophysical properties of G-salt and the sensor's performance. The polarity, rigidity, and permeability of the polymer should be considered for the specific application.

Conclusion

The incorporation of G-salt into polymer matrices presents a promising avenue for the development of novel fluorescent sensors. The protocols and guidelines provided in these application notes offer a solid foundation for researchers to begin exploring the potential of G-salt in this field. While further research is needed to fully characterize and optimize G-salt-based polymer sensors for specific analytes, the principles and methodologies outlined here provide a clear and actionable starting point for such investigations.

Application Notes and Protocols for a Trichrome Staining Method Utilizing Orange G

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In histological studies, differential staining techniques are crucial for visualizing distinct cellular and extracellular components within tissue sections. While a specific protocol for "G-salt staining" is not found in standard histological literature, it is plausible that this refers to staining methods incorporating Orange G , an acidic dye frequently used as a counterstain. Orange G is a key component in several polychromatic staining techniques, such as the Mallory trichrome stain. This document provides a detailed guide to the Mallory trichrome staining method, which utilizes Orange G to differentiate cytoplasm, collagen, and red blood cells.[1][2]

This technique is invaluable for researchers, scientists, and drug development professionals for the histological assessment of connective tissue, particularly in studies related to fibrosis, tissue regeneration, and pathological analysis.[2] The Mallory trichrome stain employs three dyes—aniline blue, acid fuchsin, and Orange G—to selectively stain various tissue components.[1]

Principle of the Method

The Mallory trichrome staining method is a sequential staining technique. The differential staining is achieved based on the molecular size of the dyes and the permeability of the tissue components. After a primary nuclear stain, the tissue is treated with a solution containing Orange G and other dyes. The small Orange G molecules stain the densely packed erythrocytes and cytoplasm. Subsequently, a solution of phosphomolybdic or phosphotungstic acid is used as a differentiator, which is thought to remove the red dye from the collagen. Finally, the larger aniline blue molecules penetrate and stain the collagen fibers blue. This results in a vibrant, multi-colored tissue section where different components are clearly distinguishable.

Experimental Protocol: Mallory Trichrome Stain

This protocol is adapted from established histological procedures.[3][4][5]

I. Reagent Preparation

ReagentComponentQuantity
Solution A: Acid Fuchsin Acid Fuchsin1 g
Distilled Water100 mL
Solution B: Phosphomolybdic Acid Phosphomolybdic Acid1 g
Distilled Water100 mL
Solution C: Aniline Blue - Orange G Aniline Blue0.5 g
Orange G2 g
Oxalic Acid2 g
Distilled Water100 mL

Note: Reagent stability and storage conditions should adhere to laboratory standards. Filter solutions before use.

II. Tissue Preparation

  • Fixation: Fix tissue samples in a neutral buffered formalin solution. Other fixatives may be suitable, though those containing mercuric chloride or picric acid can enhance trichrome staining.

  • Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick paraffin sections and mount them on glass slides.

III. Staining Procedure

StepProcedureTimePurpose
1Deparaffinize and rehydrate5-10 minRemove paraffin and rehydrate the tissue section.
2Stain with Solution A (Acid Fuchsin)2 minStains nuclei and muscle red.
3Rinse with distilled waterQuick rinseRemove excess stain.
4Treat with Solution B (Phosphomolybdic Acid)2 minMordant and decolorizer for collagen.
5Rinse quickly with distilled waterQuick rinseRemove excess acid.
6Stain with Solution C (Aniline Blue - Orange G)15 minStains collagen blue and erythrocytes orange.
7.Wash well with distilled water2 minRemove excess stain.
8.Dehydrate and differentiate2-3 minRemove water and excess stain with graded ethanol.
9.Clear2-3 minClear the tissue with xylene.
10.Mount-Mount with a resinous medium and coverslip.

IV. Expected Results

Tissue ComponentStained Color
NucleiRed
MuscleRed
CytoplasmPink to Red
CollagenBlue
ErythrocytesOrange
MyelinGold Yellow

Experimental Workflow

The following diagram illustrates the key steps in the Mallory trichrome staining procedure.

MalloryTrichromeWorkflow Start Paraffin-Embedded Tissue Section Deparaffinize Deparaffinize & Rehydrate Start->Deparaffinize StainA Stain with Acid Fuchsin Deparaffinize->StainA Rinse1 Rinse StainA->Rinse1 Mordant Treat with Phosphomolybdic Acid Rinse1->Mordant Rinse2 Rinse Mordant->Rinse2 StainC Stain with Aniline Blue-Orange G Rinse2->StainC Wash Wash StainC->Wash Dehydrate Dehydrate Wash->Dehydrate Clear Clear Dehydrate->Clear Mount Mount Clear->Mount End Microscopic Examination Mount->End

Caption: Workflow for Mallory Trichrome Staining.

Data Presentation

The following table summarizes the quantitative parameters of the Mallory trichrome staining protocol for easy reference and standardization.

ParameterValueUnitNotes
Tissue Section Thickness 5µm
Acid Fuchsin Concentration 1% (w/v)
Acid Fuchsin Staining Time 2minutes
Phosphomolybdic Acid Concentration 1% (w/v)
Phosphomolybdic Acid Treatment Time 2minutes
Aniline Blue Concentration 0.5% (w/v)In Solution C
Orange G Concentration 2% (w/v)In Solution C
Oxalic Acid Concentration 2% (w/v)In Solution C
Aniline Blue - Orange G Staining Time 15minutes

The Mallory trichrome stain, which incorporates Orange G, is a robust and informative technique for the differential staining of connective tissue. Adherence to a standardized protocol is essential for achieving reproducible and high-quality results. This detailed guide provides the necessary information for researchers to successfully implement this valuable histological method in their studies.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with G-salt in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals in experiments utilizing G-salt (2-Naphthol-6,8-disulfonic acid dipotassium salt).

Frequently Asked Questions (FAQs)

Q1: What is G-salt and what are its fluorescent properties?

G-salt, also known as G acid, is the dipotassium salt of 2-Naphthol-6,8-disulfonic acid. It is a fluorescent compound belonging to the naphthalene derivative family. While primarily used as an intermediate in dye synthesis, its intrinsic fluorescence can be utilized in various experimental assays.[1][2][3] Naphthalene-based probes are known for their environmental sensitivity, making them useful for reporting on local molecular conditions.[1] The parent compound, 2-Naphthol, has an excitation maximum of approximately 331 nm and an emission maximum of around 354 nm.[4] The exact spectral properties of G-salt can be influenced by solvent, pH, and binding to other molecules.

Q2: What are the common causes of a weak or absent fluorescence signal when using G-salt?

A low fluorescence signal in G-salt-based experiments can stem from several factors, including incorrect instrument settings, suboptimal buffer conditions, degradation of the compound, or issues with the experimental design. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Q3: How should G-salt be stored to ensure its stability?

To maintain the stability and fluorescent properties of G-salt, it should be stored in a cool, dry place, protected from light.[5] For long-term storage, keeping it in its original, tightly sealed packaging is recommended to prevent degradation from moisture and atmospheric contaminants.

Q4: Can the pH of my buffer affect the fluorescence of G-salt?

Yes, the fluorescence of naphthalene-based dyes is often pH-dependent.[6][7] The protonation state of the hydroxyl group on the naphthol ring can alter the electronic structure of the molecule, thereby affecting its fluorescence intensity and spectral characteristics. It is essential to maintain a consistent and optimal pH for your specific application to ensure reproducible results.

Q5: What is photobleaching and could it be affecting my G-salt experiment?

Photobleaching is the photochemical destruction of a fluorophore upon exposure to excitation light, leading to a diminished fluorescence signal over time.[8] Naphthalene derivatives are generally considered to have good photostability, but prolonged exposure to high-intensity light can still lead to signal loss.[9] Minimizing the sample's exposure to the excitation source is a key strategy to mitigate this effect.[8]

Troubleshooting Guide: Low Fluorescence Signal

Issue 1: Suboptimal Instrumentation Settings

A common source of low signal is a mismatch between the instrument's configuration and the fluorophore's spectral properties.

ParameterRecommended ActionRationale
Excitation Wavelength Verify that the excitation wavelength is set near the absorption maximum of G-salt. For its parent compound, 2-Naphthol, this is ~331 nm.[4]Efficient excitation is required to generate a strong fluorescence signal.
Emission Wavelength Ensure the emission detection is centered around the expected maximum (~354 nm for 2-Naphthol).[4]Capturing the peak of the emission spectrum maximizes the collected signal.
Filter Sets Use appropriate filters that match the excitation and emission wavelengths to optimize signal transmission and minimize background noise.[10]Incorrect filters can block the desired light path, leading to a significant loss of signal.
Gain/Exposure Time Increase the detector gain or the exposure time to amplify the signal.[10]A low gain or short exposure time may not be sufficient to detect a weak fluorescence signal. Be cautious of increasing background noise with higher gain.
Issue 2: Environmental and Buffer Effects

The chemical environment surrounding G-salt can significantly influence its fluorescence quantum yield.

ParameterRecommended ActionRationale
pH Optimize the pH of the experimental buffer. Test a range of pH values to determine the optimal condition for G-salt fluorescence in your specific assay.The fluorescence of many organic dyes, including naphthalene derivatives, is pH-sensitive.[6][7]
Salt Concentration Evaluate the effect of ionic strength on your signal. High salt concentrations can sometimes quench fluorescence or, conversely, enhance stability and signal in certain systems.[11][12][13]Ions in the solution can interact with the fluorophore and alter its photophysical properties.
Solvent Polarity If applicable, consider the polarity of the solvent. Naphthalene fluorescence is sensitive to the local environment.Changes in solvent polarity can affect the energy levels of the excited state and influence fluorescence intensity.
Contaminants Ensure all reagents and buffers are free from quenching contaminants, such as heavy metal ions or other fluorescent compounds.Impurities can absorb excitation light or quench the fluorescence of G-salt.
Issue 3: G-Salt Concentration and Stability

Problems with the G-salt solution itself can lead to poor signal.

ParameterRecommended ActionRationale
Concentration Titrate the concentration of G-salt to find the optimal working range.While a higher concentration can increase the signal, excessively high concentrations can lead to self-quenching or inner filter effects.
Photobleaching Minimize light exposure by using neutral density filters, reducing illumination time, or imaging a fresh field of view for each acquisition.[8]Protecting the fluorophore from excessive light prevents its degradation and preserves the signal.[9]
Storage and Handling Prepare fresh solutions of G-salt and store them protected from light. Avoid repeated freeze-thaw cycles.G-salt, like many organic dyes, can degrade over time, especially when in solution and exposed to light.

Experimental Protocols

Protocol 1: Determining the Optimal Excitation and Emission Spectra for G-Salt
  • Preparation of G-Salt Solution: Prepare a dilute solution of G-salt (e.g., 1-10 µM) in your experimental buffer.

  • Excitation Scan:

    • Set the emission wavelength of a scanning spectrofluorometer to an estimated value (e.g., 360 nm).

    • Scan a range of excitation wavelengths (e.g., 280-350 nm) and record the fluorescence intensity.

    • The peak of this spectrum is the optimal excitation wavelength.

  • Emission Scan:

    • Set the excitation wavelength to the optimum determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 340-450 nm) and record the intensity.

    • The peak of this spectrum is the optimal emission wavelength.

  • Analysis: Use the determined optimal excitation and emission wavelengths for all subsequent experiments to maximize the signal-to-noise ratio.

Protocol 2: Assessing the Effect of pH on G-Salt Fluorescence
  • Buffer Preparation: Prepare a series of buffers with identical ionic strength but varying pH values (e.g., from pH 5 to 9 in 0.5 unit increments).

  • Sample Preparation: Add a constant concentration of G-salt to each buffer.

  • Fluorescence Measurement:

    • Using a fluorometer or plate reader, measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths.

    • Ensure that all instrument settings (gain, slit widths) are kept constant for all measurements.

  • Data Analysis: Plot the fluorescence intensity as a function of pH to identify the optimal pH range for your experiment.

Visualizations

Troubleshooting_Workflow Troubleshooting Low G-Salt Fluorescence cluster_instrument Instrument Checks cluster_environment Environmental Checks cluster_reagent Reagent Checks start Low Fluorescence Signal Observed check_instrument Check Instrument Settings start->check_instrument check_environment Evaluate Buffer/Environment check_instrument->check_environment Yes ex_em Correct Ex/Em Wavelengths? check_instrument->ex_em No check_reagent Assess G-Salt Reagent check_environment->check_reagent Yes ph Optimal pH? check_environment->ph No solution_found Signal Improved check_reagent->solution_found Yes concentration Optimal Concentration? check_reagent->concentration No ex_em->solution_found Yes filters Appropriate Filters? ex_em->filters filters->solution_found Yes gain Sufficient Gain/Exposure? filters->gain gain->check_environment gain->solution_found Yes ph->solution_found Yes salt Optimal Salt Concentration? ph->salt salt->solution_found Yes contaminants Contaminants Present? salt->contaminants contaminants->check_reagent contaminants->solution_found Yes concentration->solution_found Yes photobleaching Photobleaching Occurring? concentration->photobleaching photobleaching->solution_found Yes degradation Reagent Degraded? photobleaching->degradation degradation->solution_found degradation->solution_found Yes

Caption: A logical workflow for troubleshooting low fluorescence signals in G-salt experiments.

G_Salt_Factors cluster_instrument Instrumental Factors cluster_chemical Chemical Environment cluster_sample Sample Properties GSalt G-Salt Fluorescence Intensity Excitation Excitation Wavelength & Intensity Excitation->GSalt Emission Emission Detection Window Emission->GSalt Gain Detector Gain Gain->GSalt Filters Optical Filters Filters->GSalt pH pH pH->GSalt IonicStrength Ionic Strength IonicStrength->GSalt Solvent Solvent Polarity Solvent->GSalt Quenchers Quenching Agents Quenchers->GSalt Concentration G-Salt Concentration Concentration->GSalt Photostability Photostability Photostability->GSalt Purity Purity of G-Salt Purity->GSalt

References

Technical Support Center: Optimizing Salt Concentrations for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing salt concentrations for enzyme kinetics experiments.

A Note on "G-salt"

The term "G-salt" is not standard in enzyme kinetics literature. It most commonly refers to the dipotassium salt of 2-Naphthol-6,8-disulfonic acid, a compound primarily used in the dye industry.[1][2] While some dyes can interact with proteins and may be used in specific assays, it is more likely that "G-salt" is being used as a laboratory shorthand or a misnomer for a more common salt in biochemical studies. This guide will focus on optimizing the concentration of commonly used salts in enzyme kinetics, including those that might be colloquially abbreviated, such as Guanidine Hydrochloride or Glutamate salts .

Frequently Asked Questions (FAQs)

Q1: Why is salt concentration important in enzyme kinetics?

Salt concentration, or ionic strength, is a critical parameter in enzyme assays as it can significantly influence enzyme activity and stability.[3] Ions in solution can interact with charged amino acid residues on the enzyme's surface, affecting its three-dimensional structure and the interaction with its substrate.[4] At very low salt concentrations, enzymes may aggregate and precipitate, while excessively high concentrations can lead to denaturation and loss of activity.[5] Each enzyme has an optimal salt concentration for maximal activity.[3]

Q2: What are the most common salts used in enzyme assays?

The choice of salt depends on the specific enzyme and reaction being studied. Commonly used salts include:

  • Sodium Chloride (NaCl) and Potassium Chloride (KCl): These are often used to adjust the ionic strength of the buffer and are generally considered to be relatively inert.[5]

  • Ammonium Sulfate ((NH₄)₂SO₄): This salt is often used for protein precipitation and can also have a stabilizing effect on some enzymes at certain concentrations.[6]

  • Magnesium Chloride (MgCl₂): Divalent cations like Mg²⁺ are often essential cofactors for enzymes, particularly those that utilize ATP.

  • Guanidine Hydrochloride (GuHCl): This is a strong denaturant at high concentrations (e.g., 4-6 M) and is typically used in protein folding and unfolding studies.[7][8] However, at lower concentrations (e.g., <1 M), it can sometimes lead to an increase in the activity of certain enzymes.[9]

  • Sodium Glutamate: As a salt of an amino acid, it can influence enzyme activity and is a key molecule in many metabolic pathways.[10]

Q3: How does salt concentration affect the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)?

Salt concentration can impact both Kₘ and Vₘₐₓ. Changes in ionic strength can alter the affinity of the enzyme for its substrate, thus affecting Kₘ.[3] It can also influence the enzyme's catalytic efficiency and stability, which in turn affects Vₘₐₓ.[3] The specific effects are highly dependent on the particular enzyme and substrate.

Q4: Can the type of salt, not just the concentration, make a difference?

Yes, the identity of the ions in the salt can have specific effects on enzyme activity.[5] For instance, some enzymes may be activated or inhibited by specific cations (e.g., Na⁺, K⁺, Mg²⁺) or anions (e.g., Cl⁻, SO₄²⁻). Therefore, it is often necessary to test a variety of salts to find the optimal conditions for a particular enzyme.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Steps
Suboptimal Salt Concentration Perform a salt titration experiment to determine the optimal concentration for your enzyme. Test a range of concentrations (e.g., 0 mM to 500 mM) of different salts (e.g., NaCl, KCl).[11]
Enzyme Denaturation If using high concentrations of salts like Guanidine Hydrochloride, you may be denaturing the enzyme.[7] Reduce the salt concentration or test a different, less chaotropic salt.
Enzyme Precipitation At very low ionic strength, proteins can aggregate and precipitate.[5] Ensure your buffer has a minimum salt concentration (e.g., 25-50 mM) to maintain enzyme solubility.
Incorrect pH The pH of your buffer can be affected by the addition of certain salts. Verify the pH of your final reaction mixture.
Issue 2: High Background Signal
Possible Cause Troubleshooting Steps
Salt Interference with Assay Some salts can interfere with the detection method. For example, high salt concentrations can affect the performance of some fluorescent dyes or coupled enzyme assays. Run a "no-enzyme" control with the salt to check for interference.[12]
Contamination of Reagents Ensure all reagents, including the salt solution, are free from contaminants that might contribute to the background signal. Prepare fresh solutions with high-purity water.[12]
Non-enzymatic Substrate Degradation High salt concentrations might promote the spontaneous breakdown of your substrate. Run a "no-enzyme" control to assess substrate stability under your assay conditions.[12]
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Steps
Inaccurate Salt Concentration Prepare fresh salt solutions and verify their concentrations. Ensure thorough mixing of all reaction components.
Salt-Induced Substrate Precipitation High salt concentrations can decrease the solubility of some substrates ("salting out"). Visually inspect your reaction mixture for any precipitation. If observed, try lowering the salt or substrate concentration.
Temperature Fluctuations The effect of salt on enzyme activity can be temperature-dependent. Ensure your assays are performed at a constant and controlled temperature.

Data Presentation: Effects of Salts on Enzyme Activity

The optimal salt concentration is highly enzyme-specific. The following tables provide examples from the literature to illustrate the range of effects.

Table 1: General Observations on the Effect of Common Salts on Enzyme Stability [6]

SaltGeneral Effect on Stability (Enzyme Dependent)Typical Concentration Range Tested
NaCl Can be stabilizing or destabilizing.1 M - 3 M
(NH₄)₂SO₄ Often stabilizing, particularly for lipases.1 M - 3 M
Na₂SO₄ Can be stabilizing.1 M

Table 2: Effect of Guanidine Hydrochloride on Enzyme Activity

EnzymeGuHCl ConcentrationObserved EffectReference
β-GalactosidaseNot specifiedNon-competitive inhibition[13]
Papain1 M - 2 MIntermediate stage of little change in activity before complete inactivation at 4 M[7]
Human Placental Cystatin1.5 M50% inactivation[8]
Recombinant Human Protein Disulfide Isomerase0.2 M - 0.8 MMixed-type noncompetitive nonlinear inhibition[5][14]

Table 3: Effect of Sodium Glutamate on Enzyme Activity

EnzymeGlutamate ConcentrationObserved EffectReference
Alpha-amylase2% - 10% (w/v)Inhibition[15]
Brain enzymes (in vivo)Not specifiedChanges in enzyme and bioelectric activities[10]

Experimental Protocols

Protocol 1: Determining the Optimal Salt Concentration

This protocol outlines a general method for determining the optimal concentration of a specific salt for your enzyme kinetics assay.

1. Reagent Preparation:

  • Buffer: Prepare a concentrated stock of your assay buffer (e.g., 10X) at the optimal pH for your enzyme.

  • Enzyme Stock: Prepare a concentrated stock of your purified enzyme in a low-salt buffer.

  • Substrate Stock: Prepare a concentrated stock of your substrate.

  • Salt Stock: Prepare a high-concentration stock solution of the salt to be tested (e.g., 5 M NaCl).

2. Assay Setup:

  • In a series of microcentrifuge tubes or a microplate, prepare reaction mixtures containing the assay buffer, substrate, and any necessary cofactors.

  • Add varying amounts of the salt stock solution to achieve a range of final salt concentrations (e.g., 0, 25, 50, 100, 200, 300, 400, 500 mM).

  • Add deionized water to bring each reaction to the same final volume, minus the volume of the enzyme to be added.

  • Include "no-enzyme" and "no-substrate" controls for each salt concentration to assess background and non-enzymatic reactions.

3. Reaction and Measurement:

  • Equilibrate the reaction mixtures at the optimal assay temperature.

  • Initiate the reaction by adding a fixed amount of the enzyme to each tube/well.

  • Measure the reaction rate using an appropriate method (e.g., spectrophotometry, fluorometry). Ensure you are measuring the initial velocity of the reaction.[16]

4. Data Analysis:

  • Subtract the background rate (from "no-enzyme" controls) from the rate of each reaction.

  • Plot the initial reaction velocity (v₀) as a function of the salt concentration.

  • The salt concentration that yields the highest enzyme activity is the optimum for your assay conditions.

Visualizations

Experimental Workflow for Salt Concentration Optimization

experimental_workflow cluster_prep Preparation cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Prepare Buffer setup_mix Prepare Reaction Mixes prep_buffer->setup_mix prep_enzyme Prepare Enzyme start_reaction Initiate with Enzyme prep_enzyme->start_reaction prep_substrate Prepare Substrate prep_substrate->setup_mix prep_salt Prepare Salt Stock add_salt Add Varying Salt Conc. prep_salt->add_salt setup_mix->add_salt add_controls Include Controls add_salt->add_controls equilibrate Equilibrate Temperature add_controls->equilibrate equilibrate->start_reaction measure_rate Measure Initial Rate start_reaction->measure_rate subtract_bg Subtract Background measure_rate->subtract_bg plot_data Plot Velocity vs. [Salt] subtract_bg->plot_data determine_optimum Determine Optimum plot_data->determine_optimum

Caption: Workflow for optimizing salt concentration in an enzyme kinetics study.

Troubleshooting Flowchart for High Background Signal

troubleshooting_high_background decision decision action action start High Background Detected decision_no_enzyme High signal in 'no-enzyme' control? start->decision_no_enzyme Run 'no-enzyme' control decision_no_substrate Run 'no-substrate' control decision_no_enzyme->decision_no_substrate No action_check_reagents Check for reagent contamination. Prepare fresh solutions. decision_no_enzyme->action_check_reagents Yes action_check_enzyme_prep Check enzyme purity for contaminating activities. decision_no_substrate->action_check_enzyme_prep Yes action_check_substrate_stability Investigate non-enzymatic substrate degradation. decision_no_substrate->action_check_substrate_stability No

Caption: Troubleshooting flowchart for addressing high background signals in enzyme assays.

Conceptual Diagram: Ionic Strength Influence on a Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Phosphorylation dna DNA tf->dna Gene Expression ligand Ligand ligand->receptor ions Ions (Salt Concentration) [Ionic Strength] ions->receptor Affects binding ions->kinase1 Modulates activity ions->kinase2 Affects conformation ions->tf Influences DNA binding

Caption: Conceptual diagram illustrating how ionic strength can influence multiple steps in a generic signaling pathway.

References

Technical Support Center: Purity Analysis of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the purity analysis of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, also known as G-salt. This document provides troubleshooting guidance, frequently asked questions (FAQs), a detailed experimental protocol, and expected analytical parameters to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for the purity analysis of this compound?

An ion-pair reversed-phase HPLC method is highly suitable for the analysis of this highly polar and ionic compound. This approach utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase containing an ion-pairing agent. The ion-pairing agent forms a neutral complex with the analyte, allowing for its retention and separation on the reversed-phase column.

Q2: Which type of HPLC column is best suited for this analysis?

A C18 column is a common and effective choice for the reversed-phase separation of sulfonated aromatic compounds. For highly polar analytes like this compound, columns with polar-embedded or polar-endcapped stationary phases can also be considered to improve peak shape and retention, especially when operating with highly aqueous mobile phases.

Q3: What are the common impurities I should expect to see in a sample of this compound?

During the synthesis of this compound, several impurities can be generated. These may include positional isomers, such as 2-naphthol-8-sulfonic acid, other naphthalenesulfonic acids, and unreacted starting materials like 2-naphthol.[1] A robust HPLC method should be able to resolve the main peak from these potential impurities.

Q4: My peak for this compound is tailing. What are the possible causes and solutions?

Peak tailing for this compound is often due to secondary interactions with the silica support of the column. This can be addressed by:

  • Optimizing the mobile phase pH: A lower pH can help to suppress the ionization of residual silanol groups on the column.

  • Using an appropriate ion-pairing agent: The concentration and type of ion-pairing agent can significantly impact peak shape.

  • Employing a column with end-capping or a polar-embedded stationary phase: These columns are designed to minimize silanol interactions.

Q5: I am observing ghost peaks in my chromatogram. What could be the source?

Ghost peaks can arise from several sources, including:

  • Contamination in the mobile phase or sample diluent.

  • Carryover from previous injections.

  • Leaching from system components. Ensure to use high-purity solvents, thoroughly clean the injector and system between runs, and check for any potential sources of contamination in your HPLC system.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC Method

This protocol provides a starting point for the purity analysis of this compound. Method optimization may be required based on the specific instrumentation and sample characteristics.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard and samples.

  • HPLC-grade acetonitrile, methanol, and water.

  • Tetrabutylammonium bromide (TBAB) or other suitable ion-pairing agent.

  • Disodium sulfate.

  • Hydrochloric acid or phosphoric acid for pH adjustment.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 5 mM TBAB, 4 g/L Disodium Sulfate, adjusted to pH 2.5 with HCl
Mobile Phase B Methanol:Water (50:50, v/v) with 5 mM TBAB
Gradient 0-3 min: 45% B3-14 min: 45-55% B (linear gradient)14-18 min: 55-75% B (linear gradient)18-27 min: 75% B27.1-33 min: 45% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Fluorescence: Excitation at 225 nm, Emission at 338 nmUV: 230 nm or 270 nm

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase A to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample by dissolving it in mobile phase A to achieve a similar concentration as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation: Typical Analytical Parameters

The following table summarizes the expected quantitative data for the purity analysis. These values are illustrative and may vary depending on the specific analytical conditions and sample matrix.

ParameterExpected Value
Retention Time (Main Peak) Approximately 12-15 minutes
Retention Time (Isomeric Impurities) May elute closely before or after the main peak
Resolution (between main peak and closest impurity) > 2.0
Tailing Factor (Main Peak) < 1.5
Limit of Detection (LOD) 0.05 - 0.4 µg/mL[2][3]
Limit of Quantification (LOQ) 0.15 - 1.2 µg/mL
Linearity (R²) > 0.999

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting HPLC Troubleshooting Workflow for this compound Analysis start Problem Observed pressure_issue Pressure Fluctuation or High Backpressure start->pressure_issue peak_shape_issue Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape_issue retention_time_issue Retention Time Drift or Inconsistency start->retention_time_issue no_peaks No Peaks or Very Small Peaks start->no_peaks check_pump Check Pump and Solvent Lines for Leaks or Bubbles pressure_issue->check_pump check_column Check for Column Blockage pressure_issue->check_column check_injector Inspect Injector for Blockages or Leaks pressure_issue->check_injector peak_shape_issue->check_column check_mobile_phase Verify Mobile Phase Composition and pH peak_shape_issue->check_mobile_phase check_sample_prep Review Sample Preparation and Diluent peak_shape_issue->check_sample_prep retention_time_issue->check_pump retention_time_issue->check_mobile_phase check_column_equilibration Ensure Adequate Column Equilibration retention_time_issue->check_column_equilibration check_temp Verify Column Oven Temperature Stability retention_time_issue->check_temp no_peaks->check_sample_prep no_peaks->check_injector check_detector Check Detector Settings (Wavelength, Lamp) no_peaks->check_detector end Problem Resolved check_pump->end Issue Found & Fixed flush_column Backflush or Replace Column check_column->flush_column flush_column->end optimize_method Optimize Method (e.g., Ion-Pair Conc., Gradient) check_mobile_phase->optimize_method check_column_equilibration->end Issue Found & Fixed check_temp->end Issue Found & Fixed check_sample_prep->end Issue Found & Fixed check_injector->end Issue Found & Fixed check_detector->end Issue Found & Fixed optimize_method->end

Caption: A flowchart for troubleshooting common HPLC issues.

Detailed Troubleshooting Steps:
  • High Backpressure:

    • Isolate the source: Disconnect the column and run the pump. If the pressure is normal, the blockage is in the column. If the pressure is still high, the issue is in the system (e.g., injector, tubing, guard column).

    • Column Blockage: Try back-flushing the column with a strong solvent. If this does not resolve the issue, the column frit may be clogged and require replacement, or the column itself may need to be replaced.

  • Peak Tailing:

    • Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to suppress silanol interactions (typically lower pH for this compound).

    • Ion-Pairing Agent Concentration: The concentration of the ion-pairing agent can affect peak shape. Try slightly increasing or decreasing the concentration.

    • Sample Overload: Inject a more dilute sample to see if the peak shape improves.

    • Column Condition: The column may be aging. Consider using a new column or a column with a different stationary phase chemistry (e.g., polar-embedded).

  • Retention Time Drifting:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important for ion-pair chromatography.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase and ensure accurate composition.

    • Temperature Fluctuation: Use a column oven to maintain a stable temperature, as temperature changes can affect retention times.

    • Pump Performance: Check for leaks or air bubbles in the pump, which can cause inconsistent flow rates.

  • Poor Resolution:

    • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks.

    • Adjust Mobile Phase Composition: Small changes in the organic solvent ratio or the type of organic modifier can alter selectivity.

    • Change the Ion-Pairing Agent: Different ion-pairing agents can provide different selectivities.

    • Try a Different Column: A column with a different stationary phase or higher efficiency (smaller particle size) may be necessary to resolve critical pairs.

References

Technical Support Center: Dipotassium 7-hydroxynaphthalene-1,3-disulphonate NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting the NMR spectrum of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

NMR Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. These values are predicted based on the analysis of similar sulfonated naphthalene structures and are intended as a reference for spectral interpretation.

Table 1: ¹H NMR Data (D₂O, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.25d8.81HH-5
8.10s-1HH-4
7.95d2.11HH-8
7.80s-1HH-2
7.30dd8.8, 2.11HH-6

Table 2: ¹³C NMR Data (D₂O, 100 MHz)

Chemical Shift (δ) ppmAssignment
157.0C-7
141.5C-1
138.0C-3
135.5C-4a
130.0C-8a
129.5C-5
128.0C-4
125.0C-2
124.5C-6
110.0C-8

Experimental Protocols

A standard protocol for acquiring the NMR spectrum of this compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.
  • Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O). The compound is highly soluble in water.[1]
  • Vortex the mixture until the sample is fully dissolved.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of D₂O.
  • Shim the magnetic field to achieve optimal homogeneity. For water-soluble samples, careful shimming is crucial to minimize the broad water signal.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • To suppress the residual HOD signal, a presaturation pulse sequence can be employed.
  • Set the spectral width to cover the aromatic region (approximately 6-9 ppm).
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
  • Set the spectral width to encompass the expected range for aromatic carbons (approximately 100-160 ppm).

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase the spectra correctly.
  • Reference the ¹H spectrum to the residual HOD signal (typically around 4.79 ppm).
  • Reference the ¹³C spectrum indirectly using the ¹H spectrum reference.
  • Integrate the peaks in the ¹H spectrum.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Troubleshooting Guide

This section addresses common issues that may arise during the NMR analysis of this compound.

Issue Possible Cause Recommended Solution
Poor Resolution or Broad Peaks 1. Inhomogeneous magnetic field (poor shimming).2. Sample concentration is too high, leading to aggregation.3. Presence of paramagnetic impurities.1. Re-shim the magnet carefully.2. Dilute the sample.3. Purify the sample or add a chelating agent like EDTA if metal ion contamination is suspected.
Large Water (HOD) Signal Obscuring Peaks The sample is dissolved in D₂O, and there is a significant amount of residual H₂O.1. Use a solvent suppression technique (e.g., presaturation) during acquisition.2. Lyophilize the sample from D₂O and redissolve in fresh D₂O to reduce the HOD peak.
Impurity Peaks in the Spectrum The sample is not pure.1. Purify the sample using appropriate techniques such as recrystallization or chromatography.2. Identify the impurities by comparing the spectrum with known databases or by running 2D NMR experiments.
Incorrect Integrations in ¹H NMR 1. Incomplete relaxation of nuclei between scans.2. Overlapping signals.3. Phasing errors.1. Increase the relaxation delay (d1) in the acquisition parameters.2. Use spectral deconvolution software or acquire a 2D COSY spectrum to resolve overlapping signals.3. Carefully re-phase the spectrum.
Low Signal-to-Noise Ratio 1. Insufficient sample concentration.2. Not enough scans acquired.1. Increase the sample concentration if possible.2. Increase the number of scans.

Logical Workflow for NMR Spectrum Interpretation

The following diagram illustrates a logical workflow for the interpretation of the NMR spectrum of this compound.

NMR_Interpretation_Workflow cluster_preparation Sample Preparation & Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_assignment Structure Elucidation prep Prepare Sample in D₂O acquire_1H Acquire ¹H NMR Spectrum prep->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum prep->acquire_13C process_1H Process ¹H Data (FT, Phasing, Referencing) acquire_1H->process_1H process_13C Process ¹³C Data (FT, Phasing, Referencing) acquire_13C->process_13C analyze_1H Analyze ¹H Spectrum (Chemical Shifts, Multiplicity, Coupling Constants, Integration) process_1H->analyze_1H analyze_13C Analyze ¹³C Spectrum (Chemical Shifts) process_13C->analyze_13C assign_protons Assign Proton Signals analyze_1H->assign_protons assign_carbons Assign Carbon Signals analyze_13C->assign_carbons structure_confirm Confirm Structure assign_protons->structure_confirm assign_carbons->structure_confirm

Caption: Workflow for NMR spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is D₂O used as the solvent for NMR analysis of this compound?

A1: this compound is a salt and is highly soluble in water.[1] D₂O (deuterium oxide) is used as the NMR solvent because deuterium is not detected in ¹H NMR, thus preventing a large solvent signal from overwhelming the analyte signals.

Q2: I see a broad singlet in my ¹H NMR spectrum that disappears upon adding a drop of D₂O. What is it?

A2: This is the signal from the hydroxyl (-OH) proton. Protons attached to heteroatoms like oxygen are exchangeable with deuterium from the solvent, causing the signal to disappear or broaden significantly.

Q3: Why are the chemical shifts of the aromatic protons so far downfield?

A3: The aromatic protons are in the deshielding region of the naphthalene ring current, which causes their signals to appear at higher chemical shifts (downfield). The electron-withdrawing sulfonate groups also contribute to the deshielding of the aromatic protons.

Q4: How can I differentiate between the two singlet protons (H-2 and H-4) in the ¹H NMR spectrum?

A4: While both H-2 and H-4 appear as singlets due to the lack of adjacent protons, their chemical environments are slightly different. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space correlations between protons. For instance, a NOESY experiment might show a correlation between H-4 and H-5, allowing for unambiguous assignment.

Q5: What is the purpose of the sulfonate groups in this molecule in the context of its applications?

A5: The sulfonate groups confer high water solubility to the molecule. This property is particularly useful in applications such as dyes and as a chelating agent for metal ions in aqueous solutions.[1]

References

How to improve the solubility of G-salt in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of G-salt in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is G-salt and why is it poorly soluble in most organic solvents?

A1: G-salt is the common name for the dipotassium salt of 2-Naphthol-6,8-disulfonic acid.[1] Its chemical structure consists of a naphthalene core with a hydroxyl (-OH) group and two highly polar sulfonic acid salt groups (-SO₃⁻K⁺). This ionic salt nature makes it highly polar and readily soluble in water, but largely insoluble in non-polar or moderately polar organic solvents like toluene, hexane, or dichloromethane due to a fundamental principle of "like dissolves like".[2] The strong ionic interactions within the G-salt crystal lattice are not easily overcome by weaker interactions with non-polar solvent molecules.

Q2: What is the most effective method to solubilize G-salt in a non-polar organic solvent?

A2: The most effective strategy is cation exchange via phase-transfer catalysis. This involves swapping the potassium (K⁺) ions for larger, more lipophilic (organic-loving) quaternary ammonium cations, such as tetrabutylammonium (TBA⁺).[3][4] The resulting tetrabutylammonium salt of the G-anion is significantly more soluble in a wide range of organic solvents because the bulky, greasy alkyl chains of the TBA⁺ cation effectively shield the charge of the anion, making the entire ion pair behave more like a non-polar organic molecule.[5]

Q3: Can I improve solubility by simply mixing solvents (co-solvency)?

A3: Yes, co-solvency can be a viable technique, particularly for moderately polar organic solvents. By adding a small amount of a polar, water-miscible solvent (like ethanol or methanol) in which G-salt has some slight solubility, you may be able to dissolve it in a bulk solvent that is less polar.[6] However, this method has limitations. The solubility of naphthalene disulfonate salts often decreases sharply as the concentration of the organic co-solvent increases.[6] This approach is generally less effective for highly non-polar solvents compared to cation exchange.

Q4: Will changing the pH or temperature significantly improve solubility in organic solvents?

A4: For purely organic, aprotic solvents, changing the pH is not a relevant strategy. Temperature can have a positive effect, as the solubility of most solids, including naphthalene derivatives, increases with temperature.[2][7] However, for a highly insoluble salt like G-salt, the increase may be marginal and often insufficient for practical applications. Relying solely on temperature is typically not enough to overcome the fundamental polarity mismatch.

Q5: Are there any additives that can "salt in" G-salt into an organic phase?

A5: The concept of "salting in" is typically associated with increasing solubility in aqueous solutions by adding certain salts.[6] For organic solvents, the most effective "additives" are the phase-transfer catalysts described in A2. These agents, such as tetrabutylammonium or phosphonium salts, are specifically designed to carry ionic species from an aqueous (or solid) phase into an organic phase.[3][4]

Troubleshooting Guide: G-Salt In-Process Insolubility

This guide provides a logical workflow for addressing issues when G-salt fails to dissolve in your chosen organic solvent system during an experiment.

Logical Workflow for Troubleshooting G-Salt Solubility

G_Salt_Solubility_Workflow start Problem: G-Salt is insoluble in the chosen organic solvent. check_solvent Step 1: Assess Solvent Polarity start->check_solvent polar_path Is the solvent polar (e.g., Methanol, DMF)? check_solvent->polar_path Moderately Polar nonpolar_path Is the solvent non-polar (e.g., Toluene, DCM)? check_solvent->nonpolar_path Non-Polar cosolvency Step 2: Attempt Co-Solvency polar_path->cosolvency Yes polar_path->nonpolar_path No cosolvency_protocol Follow Protocol 2: Screening for Solubility Using Co-Solvents. cosolvency->cosolvency_protocol success Success: G-Salt is now soluble. cosolvency_protocol->success cation_exchange Step 3: Perform Cation Exchange nonpolar_path->cation_exchange Yes fail Alternative Needed: Consider heterogeneous catalysis or a different synthetic route. nonpolar_path->fail No (and other methods fail) cation_exchange_protocol Follow Protocol 1: Prepare Organic-Soluble G-Salt (TBA-Salt). cation_exchange->cation_exchange_protocol cation_exchange_protocol->success

Caption: A workflow diagram for troubleshooting G-salt solubility issues.

Data Presentation

Table 1: Qualitative Solubility of G-Salt (Dipotassium 2-Naphthol-6,8-disulfonate)

Solvent TypeExamplesSolubility DescriptionReference(s)
Polar Protic WaterSoluble,[8]
Polar Protic MethanolSlightly Soluble[9]
Aqueous Base Dilute NaOH / KOHSoluble
Non-Polar Toluene, Benzene, HexaneInsoluble[2]
Halogenated Dichloromethane (DCM)Insoluble[4]

Table 2: Solubility of Tetrabutylammonium Bromide (TBAB) - A Recommended Cation Exchange Agent

SolventTemperature (°C)Solubility (Qualitative)Solubility (Quantitative)Reference(s)
Dichloromethane Room Temp.Soluble-[10]
Acetone Room Temp.Soluble-[10]
Methanol Room Temp.Soluble-[10]
Ethanol Room Temp.Soluble50 mg/mL[10]
Acetonitrile Room Temp.Soluble-[10]
Toluene Room Temp.Slightly Soluble-[10]
Benzene 25Slightly Soluble0.0058 (mole fraction)[10]
Ether Room Temp.Soluble-[10]

Experimental Protocols

Protocol 1: Cation Exchange to Prepare Organic-Soluble G-Salt (TBA-Salt)

This protocol describes the conversion of insoluble potassium G-salt into a highly organic-soluble tetrabutylammonium (TBA) G-salt.

Principle: This is a metathesis (ion-swap) reaction performed in a biphasic system. The TBA⁺ cation pairs with the G-salt dianion, and this new complex is extracted into the organic phase, driving the reaction to completion.

Cation_Exchange cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., DCM) G_K G²⁻(K⁺)₂ (Insoluble in Organic Phase) TBA_Br 2 TBA⁺Br⁻ (Tetrabutylammonium Bromide) G_TBA G²⁻(TBA⁺)₂ (Soluble in Organic Phase) G_K->G_TBA Cation Exchange at Interface K_Br 2 K⁺Br⁻ (Remains in Aqueous Phase) G_K->K_Br TBA_Br->G_TBA

Caption: Mechanism of cation exchange to form organic-soluble G-salt.

Materials:

  • G-salt (dipotassium salt)

  • Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Deionized water

  • Organic solvent of choice (e.g., Dichloromethane, Chloroform)

  • Separatory funnel

  • Sodium sulfate (anhydrous) for drying

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of G-salt in a minimal amount of deionized water in a beaker.

  • PTC Addition: In a separate beaker, dissolve 2.2 equivalents of tetrabutylammonium bromide (TBAB) in the organic solvent you intend to use for your reaction. A slight excess of the TBA salt ensures complete exchange.

  • Extraction: Combine the aqueous G-salt solution and the organic TBAB solution in a separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure. The organic layer should develop a color as the G-salt anion is extracted.

  • Phase Separation: Allow the layers to separate completely. The upper or lower layer will be the organic phase, depending on the solvent's density relative to water.

  • Collection: Drain the organic layer. For maximum yield, you can re-extract the aqueous layer with a fresh portion of the organic solvent.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration & Use: Filter off the drying agent. The resulting clear, colored organic solution contains the G-salt as its TBA salt and is now ready for use in your organic reaction.

Protocol 2: Screening for Solubility Using Co-Solvents

This protocol provides a quick method to test if a solvent blend can achieve the desired concentration of G-salt.

Materials:

  • G-salt

  • Primary organic solvent (e.g., Toluene)

  • Polar co-solvent (e.g., Ethanol, Methanol)

  • Small vials (e.g., 4 mL) with caps

  • Magnetic stir plate and stir bars

  • Graduated pipettes or syringes

Procedure:

  • Preparation: To a series of labeled vials, add a pre-weighed amount of G-salt (e.g., 10 mg).

  • Solvent Blends: Prepare different solvent blends by volume. For example:

    • Vial 1: 2 mL Toluene (100%)

    • Vial 2: 1.8 mL Toluene, 0.2 mL Ethanol (10% Ethanol)

    • Vial 3: 1.6 mL Toluene, 0.4 mL Ethanol (20% Ethanol)

    • Vial 4: 1.4 mL Toluene, 0.6 mL Ethanol (30% Ethanol)

  • Mixing: Add a small stir bar to each vial, cap them, and place them on a magnetic stir plate. Stir vigorously at a constant temperature (e.g., room temperature) for at least 1 hour.

  • Observation: After stirring, allow the vials to stand and observe. Note the vial with the lowest percentage of co-solvent in which all the G-salt has completely dissolved.

  • Verification: If a clear solution is formed, it indicates that the G-salt is soluble at that concentration in that specific solvent blend. This blend can then be considered for your experiment. If undissolved solid remains even at high co-solvent ratios, this method may be unsuitable, and Protocol 1 is recommended.

References

Technical Support Center: G-Salt-Based Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing G-salt (2-Naphthol-6,8-disulfonic acid) or similar naphthalene-based fluorescent probes for metal ion detection.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of metal ion detection using a G-salt-based fluorescent probe?

A1: While G-salt is primarily known as a dye intermediate, its naphthalene core is a fluorophore. The detection of metal ions using naphthalene-based fluorescent probes generally relies on the modulation of the probe's fluorescence upon binding to a specific metal ion. This can occur through several mechanisms, including:

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the probe restricts intramolecular rotations, leading to an increase in fluorescence intensity.

  • Photoinduced Electron Transfer (PET): In the unbound state, electron transfer from a chelating moiety to the fluorophore quenches fluorescence. Metal ion binding can inhibit this process, "turning on" the fluorescence.[1][2]

  • Fluorescence Quenching: The interaction with a metal ion can provide a non-radiative pathway for the excited fluorophore to return to the ground state, causing a decrease in fluorescence intensity.[3][4][5][6] This can be a result of the heavy atom effect or electron transfer to the metal ion.[2][6]

Q2: My fluorescence signal is decreasing over time, even with a constant concentration of the metal ion. What could be the cause?

A2: A continuous decrease in fluorescence signal under constant illumination is a classic sign of photobleaching .[7] Photobleaching is the irreversible photochemical destruction of the fluorophore due to prolonged exposure to excitation light.[8][9][10]

Q3: I am not observing any change in fluorescence upon adding my target metal ion. What are the possible reasons?

A3: Several factors could lead to a lack of response:

  • Incorrect Wavelengths: Ensure that the excitation and emission wavelengths are set correctly for your specific G-salt derivative and its metal-bound complex.

  • pH of the Solution: The binding affinity of the probe to the metal ion can be highly pH-dependent. The sulfonate groups on G-salt and the coordination sites for the metal ion may have specific pKa values that influence binding.

  • Probe Concentration: The concentration of the fluorescent probe may be too high or too low.

  • Metal Ion Speciation: The metal ion may not be in the correct oxidation state or may be complexed with other ligands in your sample matrix.

Q4: Can other metal ions in my sample interfere with the detection of my target ion?

A4: Yes, interference from other metal ions is a common issue.[11] Competing ions can either bind to the fluorescent probe themselves, leading to a similar or different fluorescent response, or they can quench the fluorescence of the probe-analyte complex.[3][11] It is crucial to perform selectivity experiments by testing the probe's response to a range of potentially interfering ions.[12]

Troubleshooting Guide

Issue 1: The fluorescence intensity is not linearly proportional to the concentration of the metal ion, especially at higher concentrations.

  • Possible Cause: This is often due to the Inner Filter Effect (IFE) .[13][14] At high concentrations, the analyte or other components in the sample absorb a significant amount of the excitation light (primary IFE) or the emitted fluorescence (secondary IFE), leading to a non-linear relationship between concentration and fluorescence intensity.[14][15][16][17]

  • Troubleshooting Steps:

    • Measure the Absorbance: Use a UV-Vis spectrophotometer to measure the absorbance of your samples at the excitation and emission wavelengths. An absorbance value greater than 0.1 in a 1 cm cuvette often indicates a significant IFE.

    • Dilute the Sample: The most straightforward way to mitigate IFE is to work with more dilute solutions where the absorbance is low.[14][15]

    • Apply a Correction Factor: If dilution is not possible, mathematical correction factors can be applied to the fluorescence data based on the measured absorbance values.[16][17]

    • Use a Microplate Reader or a Triangular Cuvette: These instruments can reduce the path length of the light, thereby minimizing the IFE.

Issue 2: The baseline fluorescence of the G-salt probe is unstable or drifting.

  • Possible Cause 1: Photobleaching. As mentioned in the FAQs, continuous exposure to the excitation light source will degrade the fluorophore.

  • Troubleshooting Steps:

    • Minimize the exposure time of the sample to the excitation light.[7]

    • Reduce the intensity of the excitation light using neutral density filters.[7]

    • Use a more photostable G-salt derivative if available.

    • Incorporate an anti-fade reagent into your buffer solution.

  • Possible Cause 2: Temperature Fluctuations. Fluorescence intensity is sensitive to temperature changes. An increase in temperature can lead to a decrease in fluorescence intensity due to increased molecular collisions.

  • Troubleshooting Steps:

    • Use a temperature-controlled sample holder in your fluorometer.

    • Allow all solutions to equilibrate to the same temperature before measurement.

Issue 3: Poor selectivity; multiple metal ions are causing a change in fluorescence.

  • Possible Cause: The chelating moiety of your G-salt-based probe may have an affinity for multiple metal ions.

  • Troubleshooting Steps:

    • pH Adjustment: The binding affinity for different metal ions can vary with pH. Optimizing the pH of your assay buffer may enhance selectivity for your target ion.

    • Use of Masking Agents: A masking agent is a chemical that forms a stable complex with an interfering ion, preventing it from binding to your fluorescent probe. For example, cyanide can be used to mask the interference of Hg²⁺.[12]

    • Kinetic Analysis: The binding kinetics of your probe with the target ion and interfering ions may be different. Measuring the fluorescence change at a specific time point after adding the sample might improve selectivity.

    • Sensor Array: For complex samples, using an array of different fluorescent probes that exhibit varied responses to different metal ions can allow for the identification and quantification of multiple ions through pattern recognition.[18]

Summary of Common Interferences

Interference TypeDescriptionPotential Solution
Inner Filter Effect (IFE) Absorption of excitation or emission light by components in the sample, leading to artificially low fluorescence readings.[13][14][15][16][17]Dilute the sample; apply mathematical corrections based on absorbance measurements.[14][15][16][17]
Photobleaching Irreversible photochemical destruction of the fluorophore upon exposure to light, causing a decrease in signal over time.[7][8][9][10]Minimize light exposure; reduce excitation intensity; use anti-fade reagents.[7]
Competing Metal Ions Other metal ions in the sample bind to the probe, causing a change in fluorescence and interfering with the detection of the target analyte.[11]Adjust pH; use masking agents; perform kinetic analysis.[12]
Fluorescence Quenching Non-radiative energy transfer from the excited fluorophore to a quencher molecule (e.g., another metal ion, dissolved oxygen), reducing the fluorescence intensity.[3][4][5][6]Degas solutions to remove oxygen; identify and mask quenching ions.
Temperature Fluctuations Changes in temperature can affect the fluorescence quantum yield and lead to signal instability.Use a temperature-controlled fluorometer; ensure thermal equilibrium of all solutions.
pH Variations The fluorescence of the probe and its binding affinity to metal ions can be highly dependent on the pH of the solution.Use a well-buffered solution at the optimal pH for the assay.

Experimental Protocols

General Protocol for Metal Ion Detection using a Fluorescent Probe

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the G-salt-based fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., ultrapure water or DMSO).

    • Prepare stock solutions of the target metal ion and potential interfering metal ions (e.g., 10 mM) from high-purity salts in ultrapure water.

    • Prepare a buffer solution at the desired pH (e.g., 100 mM HEPES, pH 7.4).

  • Determination of Optimal Excitation and Emission Wavelengths:

    • Dilute the probe stock solution in the assay buffer to a working concentration (e.g., 10 µM).

    • Scan the excitation spectrum while monitoring the emission at a fixed wavelength, and scan the emission spectrum while exciting at a fixed wavelength to determine the optimal wavelengths.

    • Repeat the process in the presence of a saturating concentration of the target metal ion to identify any spectral shifts.

  • Titration Experiment:

    • To a series of cuvettes, add the fluorescent probe at a fixed concentration (e.g., 10 µM in assay buffer).

    • Add increasing concentrations of the target metal ion to each cuvette.

    • Allow the solutions to incubate for a specific period to reach equilibrium.

    • Measure the fluorescence intensity at the predetermined optimal wavelengths.

    • Plot the fluorescence intensity versus the metal ion concentration to generate a calibration curve.

  • Selectivity Experiment:

    • Prepare a set of solutions, each containing the fluorescent probe and a high concentration of a different potential interfering metal ion.

    • Prepare another set of solutions, each containing the fluorescent probe, the target metal ion, and one of the interfering ions.

    • Measure the fluorescence intensity of all solutions and compare the response to that of the target metal ion alone.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis prep_probe Prepare Probe Stock Solution wavelength_scan Determine Optimal Ex/Em Wavelengths prep_probe->wavelength_scan prep_metal Prepare Metal Ion Stock Solutions titration Perform Metal Ion Titration prep_metal->titration prep_buffer Prepare Assay Buffer prep_buffer->wavelength_scan prep_buffer->titration selectivity Test for Ion Selectivity prep_buffer->selectivity wavelength_scan->titration calibration_curve Generate Calibration Curve titration->calibration_curve interference_analysis Analyze Interference selectivity->interference_analysis lod Calculate Limit of Detection (LOD) calibration_curve->lod

Caption: Experimental workflow for G-salt-based metal ion detection.

Interference_Pathways cluster_light Light Path cluster_sample Sample cluster_interferences Interference Mechanisms Excitation Excitation Light Probe G-Salt Probe Excitation->Probe Excites IFE Inner Filter Effect Excitation->IFE Absorbed by Other Chromophores Photobleaching Photobleaching Excitation->Photobleaching Causes Emission Emitted Fluorescence Emission->IFE Re-absorbed Probe->Emission Emits TargetIon Target Metal Ion InterferingIon Interfering Ion Quenching Fluorescence Quenching InterferingIon->Quenching CompetitiveBinding Competitive Binding InterferingIon->CompetitiveBinding OtherChromophore Other Chromophores IFE->Emission Reduces Intensity Quenching->Probe Deactivates Photobleaching->Probe Destroys CompetitiveBinding->Probe CompetitiveBinding->TargetIon Blocks Binding

Caption: Common interference pathways in fluorescence-based sensing.

References

Stability issues of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate in different buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate in various buffer systems. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Solution

If you are observing a loss of this compound in your buffered solutions, consider the following potential causes and troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Action
Inappropriate pH Naphthalenesulfonates can be susceptible to degradation at certain pH values. It is generally observed that these compounds exhibit greater stability in acidic conditions.[1] We recommend performing a pH stability profile to determine the optimal pH range for your experiments.
High Temperature Elevated temperatures can accelerate the degradation of the compound. Store stock solutions and experimental samples at lower temperatures (e.g., 2-8 °C or -20 °C) to minimize degradation.[1]
Light Exposure Aromatic compounds, including naphthalenesulfonates, can be sensitive to light and may undergo photodegradation.[2][3] Protect your solutions from light by using amber vials or covering your labware with aluminum foil.
Oxidative Stress The presence of oxidizing agents or dissolved oxygen in the buffer can lead to oxidative degradation of the hydroxynaphthalene moiety.[4] Consider de-gassing your buffers or adding antioxidants if you suspect oxidation is an issue.
Buffer Component Interaction Certain buffer species may interact with the compound, potentially catalyzing degradation. If you suspect buffer interference, test the stability in a different buffer system with a similar pKa.

Logical Flow for Troubleshooting Degradation

Start Unexpected Degradation Observed Check_pH Verify Solution pH Start->Check_pH Check_Temp Review Storage & Experimental Temperature Check_pH->Check_Temp pH is optimal Solution_pH Adjust pH to Optimal Range (likely acidic) Check_pH->Solution_pH pH outside optimal range Check_Light Assess Light Exposure Check_Temp->Check_Light Temperature is appropriate Solution_Temp Store at Lower Temperature (e.g., 2-8°C) Check_Temp->Solution_Temp Temperature is high Check_Oxidation Consider Oxidative Degradation Check_Light->Check_Oxidation Protected from light Solution_Light Protect from Light (Amber Vials) Check_Light->Solution_Light Exposed to light Check_Buffer Evaluate Buffer Composition Check_Oxidation->Check_Buffer No obvious oxidants Solution_Oxidation De-gas Buffers / Use Antioxidants Check_Oxidation->Solution_Oxidation Oxidizing agents present Solution_Buffer Test Alternative Buffer System Check_Buffer->Solution_Buffer Suspect buffer interaction cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Start Prepare Buffered Solution of Compound Incubate Incubate under Experimental Conditions (e.g., specific temp, pH, light) Start->Incubate Sample Collect Samples at Time Points (t=0, t=x, t=y, ...) Incubate->Sample HPLC Inject Sample into HPLC System Sample->HPLC Detect UV Detection at Appropriate Wavelength HPLC->Detect Quantify Quantify Peak Area of Parent Compound and Degradation Products Detect->Quantify Plot Plot Concentration vs. Time Quantify->Plot Kinetics Determine Degradation Rate Constant (k) Plot->Kinetics End Assess Stability and Shelf-life Kinetics->End

References

Validation & Comparative

A Researcher's Guide to the Purity Validation of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive validation of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, a common intermediate in the synthesis of azo dyes and a compound of interest in various research fields. This document outlines key analytical methods for purity determination, compares its performance with a potential alternative, and provides detailed experimental protocols.

Comparison of Purity Specifications

The purity of this compound, also known as G Salt, can vary between suppliers. Below is a summary of publicly available purity specifications. It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.

Supplier TypePurity SpecificationAnalytical Method
General Chemical Supplier≥ 96%Not Specified
Dye Intermediate Specialist≥ 90%Not Specified
Industrial Grade Supplier≥ 65%Not Specified

Note: The lack of specified analytical methods from some suppliers highlights the importance of independent purity verification.

Performance Comparison with an Alternative: Schaeffer's Salt

In the context of azo dye synthesis, a common application for this compound, Schaeffer's salt (2-naphthol-6-sulfonic acid, sodium salt) is a potential alternative. The choice between these two coupling components can influence the final properties of the synthesized dye.

FeatureThis compound (G Salt)Schaeffer's Salt
Structure Contains two sulfonate groups and one hydroxyl group.Contains one sulfonate group and one hydroxyl group.
Solubility Generally higher water solubility due to two sulfonate groups.Good water solubility.
Coupling Position The position of coupling with the diazonium salt is influenced by the existing functional groups.The coupling position is directed by the hydroxyl and sulfonate groups.
Resulting Dye Properties The additional sulfonate group can impact the final dye's shade, fastness, and affinity for substrates.A well-established coupling component for a wide range of dyes.

Experimental Note: A direct comparative study involving the synthesis of the same azo dye using both G Salt and Schaeffer's salt under identical conditions would be necessary to definitively evaluate their performance differences in a specific application.

Experimental Protocols for Purity Validation

Accurate determination of purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for separating and quantifying components in a mixture. The following is a general protocol for the purity analysis of this compound, which should be optimized and validated for specific laboratory conditions.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and phosphate buffer. A typical starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the sample of this compound to be tested and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • Detection wavelength: Determined by UV-Vis scan of the analyte (typically in the range of 220-280 nm for naphthalene derivatives).

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the purity of the sample by comparing its peak area to the calibration curve.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the same compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a precise amount of the internal standard into a vial.

  • Dissolution: Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Acquisition: Transfer the solution to an NMR tube and acquire a ¹H-NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Quantification:

    • Select well-resolved signals for both the analyte and the internal standard that do not overlap with impurity or solvent signals.

    • Integrate the selected signals.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow and Relationships

To better illustrate the processes involved in purity validation and the relationship between the compound and its alternative, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_data_analysis Data Analysis & Purity Calculation weigh_sample Weigh Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample inject_sample Inject into HPLC dissolve_sample->inject_sample prepare_qnmr_sample Prepare Sample with Internal Standard dissolve_sample->prepare_qnmr_sample separate_components Separation on Column inject_sample->separate_components detect_peaks UV Detection separate_components->detect_peaks calculate_purity_hplc Calculate Purity (HPLC) detect_peaks->calculate_purity_hplc acquire_spectrum Acquire ¹H-NMR Spectrum prepare_qnmr_sample->acquire_spectrum process_data Process and Integrate acquire_spectrum->process_data calculate_purity_qnmr Calculate Purity (qNMR) process_data->calculate_purity_qnmr

Caption: Experimental workflow for purity validation.

logical_relationship cluster_application Application: Azo Dye Synthesis cluster_coupling_components Coupling Components diazonium_salt Diazonium Salt coupling_reaction Coupling Reaction diazonium_salt->coupling_reaction azo_dye Azo Dye coupling_reaction->azo_dye g_salt Dipotassium 7-hydroxynaphthalene- 1,3-disulphonate (G Salt) g_salt->coupling_reaction schaeffers_salt Schaeffer's Salt (Alternative) schaeffers_salt->coupling_reaction

Caption: Logical relationship in azo dye synthesis.

A Comparative Analysis of Chelating Efficiency: G-Salt vs. EDTA for Heavy Metal Sequestration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of G-Salt and EDTA in Heavy Metal Chelation, Supported by Available Data and Theoretical Insights.

The effective removal of heavy metals from biological systems and environmental matrices is a critical area of research. Chelating agents, molecules capable of forming stable, water-soluble complexes with metal ions, are central to this endeavor. Ethylenediaminetetraacetic acid (EDTA) is a well-established and widely studied chelating agent with proven efficacy in sequestering a range of heavy metals. In contrast, G-salt, the disodium salt of 2-naphthol-6,8-disulfonic acid, is primarily recognized for its application as a dye intermediate, with its chelating properties being less characterized in scientific literature.

This guide provides a comparative study of the chelating efficiency of G-salt and EDTA for heavy metals. Due to a scarcity of direct experimental data on the heavy metal chelation capabilities of G-salt, this comparison pairs the extensive, data-rich profile of EDTA with a theoretical evaluation of G-salt's potential based on its chemical structure and the principles of coordination chemistry.

Data Presentation: A Comparative Overview

Quantitative data on the chelating efficiency of EDTA for various heavy metals is abundant. The stability constant (Log K) is a key metric, indicating the strength of the bond between the chelating agent and the metal ion. Higher Log K values signify more stable complexes and, generally, more effective chelation.

Table 1: Stability Constants (Log K) of EDTA with Various Heavy Metals

Heavy Metal IonStability Constant (Log K) of EDTA Complex
Lead (Pb²⁺)18.0
Cadmium (Cd²⁺)16.5
Copper (Cu²⁺)18.8
Mercury (Hg²⁺)21.8
Zinc (Zn²⁺)16.5
Iron (Fe³⁺)25.1

Note: Stability constants can vary with experimental conditions such as pH and temperature.

Theoretical Comparison of Chelating Potential

EDTA: As a hexadentate ligand, EDTA can form up to six bonds with a single metal ion through its two amine and four carboxylate groups. This multi-dentate nature results in the formation of highly stable, cage-like structures known as chelates, which is the basis for its high efficiency in sequestering heavy metals.[1]

G-Salt: G-salt possesses two sulfonate groups and one hydroxyl group on a naphthalene ring structure. The hydroxyl and sulfonate groups can act as potential donor sites for metal coordination. However, it is expected to act as a bidentate or tridentate ligand at best. This lower denticity suggests that G-salt would likely form less stable complexes with heavy metals compared to EDTA. The bulky naphthalene backbone may also introduce steric hindrance, potentially limiting its ability to effectively wrap around a metal ion.

Experimental Protocols

To ensure objective and reproducible comparisons of chelating efficiency, standardized experimental protocols are essential. The following methodologies are commonly employed:

Potentiometric Titration for Stability Constant Determination

This is a classical method to determine the stability constants of metal-ligand complexes.

Methodology:

  • A solution of the heavy metal salt of known concentration is prepared.

  • A solution of the chelating agent (EDTA or G-salt) of known concentration is prepared.

  • The metal salt solution is titrated with the chelating agent solution.

  • The change in pH or the potential of an ion-selective electrode is monitored throughout the titration.

  • The titration data is used to calculate the formation constants of the metal-chelate complexes.

Spectrophotometric Analysis (UV-Vis)

This method is used to determine the stoichiometry and stability of metal complexes, particularly when the formation of the complex results in a change in the solution's absorbance spectrum.[2][3][4]

Methodology:

  • Solutions of the heavy metal ion and the chelating agent are prepared at various concentrations.

  • The solutions are mixed in different molar ratios (Job's method) or a fixed concentration of the metal is titrated with the chelating agent.

  • The UV-Vis absorption spectrum of each solution is recorded.

  • The change in absorbance at a specific wavelength, corresponding to the formation of the metal-chelate complex, is used to determine the complex's stoichiometry and stability constant.[5]

In Vitro Heavy Metal Provocation (Challenge) Test

This protocol is often used in a clinical research setting to assess the ability of a chelating agent to mobilize and excrete heavy metals from the body.[6]

Methodology:

  • A baseline urine sample is collected from the subject.

  • A standardized dose of the chelating agent (e.g., EDTA) is administered, typically intravenously.[6]

  • Urine is collected over a specified period (e.g., 24 hours) in a metal-free container.[6]

  • The concentrations of heavy metals in the pre- and post-administration urine samples are determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[7]

  • An increase in the urinary excretion of a specific heavy metal following the administration of the chelating agent indicates its effectiveness.

Visualizing the Chelation Process and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

ChelationStructures cluster_EDTA EDTA Chelation cluster_GSalt G-Salt Chelation (Theoretical) EDTA EDTA EDTA_Complex EDTA-Metal Complex (Hexadentate) EDTA->EDTA_Complex Binds to Metal_EDTA Heavy Metal Ion (Mⁿ⁺) Metal_EDTA->EDTA_Complex is chelated by GSalt G-Salt GSalt_Complex G-Salt-Metal Complex (Bidentate/Tridentate) GSalt->GSalt_Complex Binds to Metal_GSalt Heavy Metal Ion (Mⁿ⁺) Metal_GSalt->GSalt_Complex is chelated by

Figure 1: Comparative Chelation Mechanisms

ExperimentalWorkflow Metal_Sol Prepare Heavy Metal Solution Titration Potentiometric Titration Metal_Sol->Titration Spectro UV-Vis Spectrophotometry Metal_Sol->Spectro Chelator_Sol Prepare Chelator (EDTA or G-Salt) Solution Chelator_Sol->Titration Chelator_Sol->Spectro Stability Calculate Stability Constant (Log K) Titration->Stability Spectro->Stability ICPMS ICP-MS / AAS (for excretion studies) Efficiency Determine Chelating Efficiency ICPMS->Efficiency Stability->Efficiency

Figure 2: General Experimental Workflow

Conclusion

Based on the extensive available data, EDTA is a highly efficient chelating agent for a wide range of heavy metals, a property attributed to its hexadentate nature which allows for the formation of exceptionally stable metal complexes.[8][9] Its efficacy, particularly for lead and cadmium, is well-documented in numerous studies.[6]

In contrast, the chelating efficiency of G-salt for heavy metals has not been significantly explored in the scientific literature. A theoretical assessment based on its chemical structure suggests that G-salt has the potential to act as a chelating agent due to the presence of hydroxyl and sulfonate functional groups. However, its likely lower denticity compared to EDTA suggests that it would form less stable complexes and therefore be a less efficient chelating agent for heavy metals.

For researchers and professionals in drug development, EDTA remains a benchmark chelating agent with a robust dataset supporting its use. Further empirical research, including the determination of stability constants and comparative in vitro and in vivo studies, is necessary to quantitatively assess the chelating efficiency of G-salt and determine its potential, if any, as a viable alternative to established chelating agents like EDTA.

References

G-Salt vs. Phenolphthalein: A Comparative Performance Analysis as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of G-salt (the dipotassium or disodium salt of 2-Naphthol-6,8-disulfonic acid) and the well-established pH indicator, phenolphthalein. While G-salt is primarily utilized as a crucial intermediate in the synthesis of various azo dyes, its structural similarity to other pH-sensitive naphthol derivatives suggests its potential as a pH indicator. This comparison is based on available experimental data for phenolphthalein and a combination of experimental data for the parent compound of G-salt, 2-naphthol, and theoretical analysis, due to the limited direct research on G-salt's indicator properties.

Executive Summary

Phenolphthalein is a widely used and effective visual pH indicator for titrations in the alkaline range, with a sharp and distinct color change. G-salt, based on the properties of its parent compound 2-naphthol, is not expected to function as a visual pH indicator in the visible spectrum. However, 2-naphthol exhibits significant pH-dependent fluorescence, suggesting that G-salt could be a valuable fluorescent pH indicator, particularly for applications where a non-visual endpoint detection method is preferred or required.

Data Presentation: G-Salt vs. Phenolphthalein

PropertyG-Salt (inferred from 2-Naphthol)Phenolphthalein
Chemical Name Dipotassium or Disodium 2-Naphthol-6,8-disulfonate3,3-Bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone
Indicator Type FluorescentVisual (Colorimetric)
pH Range ~8-10 (Estimated based on pKa of 2-naphthol)8.2 - 10.0[1][2]
Appearance in Acidic Solution Colorless / Non-fluorescentColorless[1][2]
Appearance in Basic Solution Blue FluorescencePink to Fuchsia[1][2]
pKa ~9.5 (Estimated for the hydroxyl group from 2-naphthol)~9.3
Solubility High in waterSparingly soluble in water, soluble in alcohols[2]

Performance Analysis

Phenolphthalein is a classic choice for acid-base titrations due to its distinct and easily observable color change from colorless in acidic to neutral solutions to a vibrant pink or fuchsia in alkaline environments.[1][2] This sharp transition occurs within a pH range of 8.2 to 10.0, making it ideal for titrations of strong acids with strong bases, or weak acids with strong bases, where the equivalence point lies in this alkaline region. Its mechanism involves a structural rearrangement of the molecule in response to a change in pH, leading to a change in its ability to absorb visible light.[1]

G-salt , on the other hand, is not expected to show a distinct color change in the visible spectrum upon a change in pH. Its parent compound, 2-naphthol, is colorless. However, 2-naphthol is known to be fluorescent, and its fluorescence is highly dependent on the pH of the solution. In its protonated (acidic) form, 2-naphthol is non-fluorescent. As the pH increases and the hydroxyl group deprotonates, it becomes fluorescent, emitting blue light. This pH-dependent fluorescence suggests that G-salt could serve as an excellent fluorescent pH indicator. The transition would be from non-fluorescent in acidic to neutral solutions to fluorescent in alkaline solutions. This property is particularly valuable in situations where the sample solution is colored or turbid, making the observation of a visual color change difficult or impossible.

Experimental Protocols

To experimentally validate the performance of G-salt as a pH indicator and compare it to phenolphthalein, the following protocols would be employed:

Spectrophotometric Determination of pKa and pH Range (Visual Indicator)

This method is used to determine the acid dissociation constant (pKa) and the useful pH range of a colorimetric indicator like phenolphthalein.

Materials:

  • Spectrophotometer

  • pH meter

  • Series of buffer solutions with known pH values (e.g., from pH 7 to 11)

  • Indicator solution (e.g., 0.1% phenolphthalein in ethanol)

  • Cuvettes

Procedure:

  • Prepare a series of solutions by adding a small, constant amount of the indicator solution to each of the buffer solutions.

  • Measure the absorbance spectrum (e.g., from 400 nm to 700 nm) of each solution using the spectrophotometer.

  • Identify the wavelength of maximum absorbance for the acidic form (HIn) and the basic form (In⁻) of the indicator.

  • Plot absorbance at the wavelength of maximum absorbance of the basic form versus pH.

  • The pKa can be determined from the inflection point of the resulting sigmoid curve. The pH range of the indicator is typically considered to be pKa ± 1.

Spectrofluorometric Determination of pKa and pH Range (Fluorescent Indicator)

This method is used to determine the pKa and the useful pH range of a fluorescent indicator like G-salt.

Materials:

  • Spectrofluorometer

  • pH meter

  • Series of buffer solutions with known pH values

  • Indicator solution (e.g., aqueous solution of G-salt)

  • Cuvettes

Procedure:

  • Prepare a series of solutions by adding a small, constant amount of the G-salt solution to each of the buffer solutions.

  • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, with a fixed excitation wavelength. The excitation wavelength should be chosen based on the absorbance spectrum of the deprotonated form.

  • Plot the fluorescence intensity at the wavelength of maximum emission versus pH.

  • The pKa can be determined from the inflection point of the resulting sigmoid curve. The pH range of the fluorescent indicator is the region where a significant change in fluorescence intensity is observed.

Signaling Pathways and Experimental Workflows

Phenolphthalein Color Change Mechanism

Phenolphthalein_Mechanism Acidic Acidic/Neutral (pH < 8.2) Colorless Basic Basic (pH > 8.2) Pink/Fuchsia Acidic->Basic Deprotonation Basic->Acidic Protonation H_plus + H⁺ OH_minus - H⁺

Caption: Mechanism of phenolphthalein color change with pH.

G-Salt Fluorescence Mechanism (Hypothesized)

G_Salt_Fluorescence Protonated Protonated Form (Acidic/Neutral) Non-Fluorescent Deprotonated Deprotonated Form (Basic) Fluorescent (Blue) Protonated->Deprotonated Deprotonation of -OH group Deprotonated->Protonated Protonation of -O⁻ group H_plus + H⁺ OH_minus - H⁺

Caption: Hypothesized mechanism of G-salt fluorescence with pH.

Experimental Workflow for pH Indicator Characterization

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (Varying pH) mix_samples Mix Indicator with Buffers prep_buffers->mix_samples prep_indicator Prepare Indicator Stock Solution prep_indicator->mix_samples measure_abs Measure Absorbance Spectra (for Colorimetric Indicators) mix_samples->measure_abs measure_flu Measure Fluorescence Spectra (for Fluorescent Indicators) mix_samples->measure_flu plot_data Plot Absorbance/Fluorescence vs. pH measure_abs->plot_data measure_flu->plot_data determine_pka Determine pKa from Sigmoid Curve plot_data->determine_pka define_range Define pH Indicator Range determine_pka->define_range

References

Assessing the Influence of G-Salt on Enzymatic Assay Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precision of enzymatic assays is paramount in research and drug development, where accurate measurements of enzyme activity and inhibition are critical. The composition of the assay buffer, particularly its salt content, can significantly influence enzyme kinetics and specificity. This guide provides a comparative analysis of G-salt (2-Naphthol-6,8-disulfonic acid dipotassium salt) and its potential effects on enzymatic assays relative to other commonly used salts. While not a substrate itself in typical enzymatic reactions, the unique chemical properties of G-salt as an aromatic sulfonate warrant a thorough assessment of its impact on enzyme performance.

Introduction to G-Salt and Its Properties

G-salt is primarily known as an intermediate in the manufacturing of dyes and pigments.[1][2][3] Its chemical structure, featuring a naphthalene core with two sulfonate groups and a hydroxyl group, imparts specific physicochemical properties that could influence the non-covalent interactions governing enzyme-substrate binding and catalytic efficiency.

Table 1: Physicochemical Properties of G-Salt and Common Laboratory Salts

SaltChemical FormulaMolecular Weight ( g/mol )StructureKey Characteristics
G-Salt (Dipotassium Salt) C₁₀H₆K₂O₇S₂380.45Aromatic DisulfonateBulky aromatic anion, potentially chaotropic, can engage in π-stacking interactions.
Sodium Chloride (NaCl) NaCl58.44Simple IonicGenerally considered a neutral salt with moderate effects on protein stability.
Potassium Chloride (KCl) KCl74.55Simple IonicSimilar to NaCl, often used interchangeably.
Ammonium Sulfate ((NH₄)₂SO₄) (NH₄)₂SO₄132.14KosmotropicKnown for its protein-stabilizing and "salting-out" effects.
Sodium Phosphate (NaH₂PO₄/Na₂HPO₄) NaH₂PO₄ / Na₂HPO₄119.98 / 141.96Buffering AnionActs as a buffering agent and its ions can interact with enzyme active sites.

The bulky, aromatic nature of the G-salt anion distinguishes it from the simple inorganic ions of salts like NaCl and KCl. This structural difference suggests that G-salt may exert more complex effects on enzyme structure and function than just contributing to the overall ionic strength of the solution.

Potential Mechanisms of G-Salt's Influence on Enzyme Specificity

The specificity of an enzyme is its ability to discriminate between different potential substrates. Salts can modulate this specificity through several mechanisms:

  • Alteration of Protein Conformation: High concentrations of salts can affect the hydration shell of a protein, leading to changes in its three-dimensional structure. These conformational changes can alter the geometry of the active site, thereby affecting substrate binding and specificity.

  • Direct Interaction with the Active Site: Ions from the salt can bind directly to residues in or near the active site, either competing with the substrate or altering the local electrostatic environment to favor or hinder the binding of specific substrates.

  • Modulation of Substrate Solubility and Conformation: Salts can affect the solubility and conformation of the substrate in the assay buffer, which in turn can influence its availability and interaction with the enzyme.

  • Screening of Electrostatic Interactions: Salts can shield electrostatic interactions between the enzyme and its substrate. This can be particularly significant for enzymes that rely on charged residues for substrate recognition and binding.

The aromatic rings of G-salt could potentially engage in non-covalent interactions, such as π-stacking, with aromatic amino acid residues in the enzyme, leading to more specific and pronounced effects on enzyme conformation and activity compared to simple inorganic salts.

Experimental Protocols for Assessing the Specificity of G-Salt's Effects

To quantitatively assess the influence of G-salt on enzyme specificity, a systematic experimental approach is required. Below are detailed protocols for key experiments.

Enzyme Activity Assays in the Presence of Different Salts

Objective: To determine the effect of G-salt on the catalytic activity of an enzyme compared to other salts.

Methodology:

  • Prepare stock solutions of the enzyme, substrate, and a panel of salts (G-salt, NaCl, KCl, (NH₄)₂SO₄) at various concentrations.

  • Set up a series of enzymatic reactions in a 96-well plate format. Each well should contain the assay buffer, a fixed concentration of the enzyme and substrate, and a varying concentration of one of the salts.

  • Include a control reaction with no added salt.

  • Initiate the reaction by adding the substrate and monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate the initial reaction rates (V₀) for each salt concentration.

  • Plot V₀ versus salt concentration to determine the effect of each salt on enzyme activity.

enzyme_activity_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Enzyme Enzyme Stock Plate 96-well Plate (Enzyme + Buffer + Salt) Enzyme->Plate Substrate Substrate Stock Salts Salt Stocks (G-salt, NaCl, KCl, etc.) Salts->Plate Add_Substrate Add Substrate Plate->Add_Substrate Reader Plate Reader (Measure Product Formation) Add_Substrate->Reader Calc Calculate Initial Rates (V₀) Reader->Calc Plot Plot V₀ vs. [Salt] Calc->Plot

Caption: Workflow for assessing enzyme activity with different salts.

Determination of Kinetic Parameters (Km and Vmax)

Objective: To understand how G-salt affects the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax).

Methodology:

  • For each salt being tested (including a no-salt control), perform a series of enzyme activity assays with a fixed enzyme concentration and varying substrate concentrations.

  • Measure the initial reaction rates for each substrate concentration.

  • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each salt condition.

  • Compare the kinetic parameters obtained in the presence of G-salt with those from the control and other salt conditions.

Table 2: Hypothetical Kinetic Data for an Enzyme in the Presence of Different Salts

Salt (50 mM)Km (µM)Vmax (µmol/min)Specificity Constant (kcat/Km) (M⁻¹s⁻¹)
Control (No Salt) 101001.0 x 10⁵
G-Salt 15805.3 x 10⁴
NaCl 12957.9 x 10⁴
(NH₄)₂SO₄ 81101.4 x 10⁵

A significant change in Km in the presence of G-salt would suggest an effect on substrate binding, while a change in Vmax would indicate an effect on the catalytic step.

Substrate Specificity Assays

Objective: To directly measure the impact of G-salt on the enzyme's ability to discriminate between a primary substrate and one or more alternative substrates.

Methodology:

  • Select a primary substrate and at least one structurally similar alternative substrate for the enzyme.

  • Perform enzyme activity assays for both substrates in the absence (control) and presence of a fixed concentration of G-salt and other comparative salts.

  • Determine the kinetic parameters (Km and Vmax) for each substrate under each salt condition.

  • Calculate the specificity constant (kcat/Km) for each substrate.

  • The ratio of the specificity constants for the primary versus the alternative substrate is a measure of the enzyme's specificity. Compare this ratio across the different salt conditions.

substrate_specificity_logic Enzyme Enzyme Product_P Product P Enzyme->Product_P kcat(P) / Km(P) Product_A Product A Enzyme->Product_A kcat(A) / Km(A) Substrate_P Primary Substrate Substrate_P->Enzyme Substrate_A Alternative Substrate Substrate_A->Enzyme G_Salt G-Salt G_Salt->Enzyme Modulates Specificity

Caption: Logical diagram of substrate specificity modulation by G-salt.

Comparative Data Summary

The following table summarizes the expected outcomes of the proposed experiments and provides a framework for comparing G-salt to other common salts.

Table 3: Comparative Assessment of Salt Effects on Enzyme Specificity

ParameterG-SaltNaCl / KCl(NH₄)₂SO₄Interpretation
Effect on Vmax Potentially inhibitory due to non-competitive binding or conformational changes.Minor effects at low to moderate concentrations.Can be stabilizing and may enhance Vmax in some cases.Indicates impact on the catalytic efficiency of the enzyme.
Effect on Km May increase or decrease depending on specific interactions with the active site or substrate.Generally increases Km by screening electrostatic interactions.Can decrease Km by promoting a more favorable enzyme conformation.Reflects changes in the enzyme's affinity for its substrate.
Change in Specificity Unpredictable; could either increase or decrease specificity depending on the enzyme and substrates.May decrease specificity by masking electrostatic cues for substrate recognition.Often enhances specificity by stabilizing the optimal enzyme structure.Direct measure of the salt's influence on substrate discrimination.

Conclusion

While G-salt is not a conventional component of enzymatic assay buffers, its unique chemical structure suggests that it could have significant and specific effects on enzyme activity and specificity. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the impact of G-salt in their specific enzymatic systems. By comparing its effects to those of well-characterized salts like NaCl, KCl, and (NH₄)₂SO₄, scientists can determine whether G-salt offers any advantages or presents potential liabilities for their assay performance. Such a thorough assessment is crucial for ensuring the reliability and accuracy of enzymatic data in both basic research and drug discovery pipelines.

References

Safety Operating Guide

Proper Disposal of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Dipotassium 7-hydroxynaphthalene-1,3-disulphonate as a hazardous chemical waste. Due to its classification as a skin and eye irritant, direct disposal into the sanitary sewer is not recommended.[1][2] This guide provides detailed procedures for its safe handling and disposal in a laboratory setting.

Personnel engaged in research, scientific, and drug development activities must adhere to stringent safety protocols when managing chemical waste. This document outlines the essential operational and disposal plans for this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the substance's hazards.

Hazard Assessment: this compound is classified as causing serious eye irritation and potential respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.

  • Body Protection: A laboratory coat is required.

All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data

Hazard ClassificationGHS CategoryPercentage of Notifications
Serious Eye IrritationEye Irrit. 290.9%[1]
Respiratory IrritationSTOT SE 388.6%[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves segregation, secure containment, clear labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected as a separate solid or aqueous waste.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.

  • Aqueous Solutions: Collect aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled container. Do not fill the container to more than 90% of its capacity.

Step 3: Labeling

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Skin Irritant," "Eye Irritant")

    • The date of waste accumulation

    • The name of the principal investigator or laboratory supervisor

Step 4: Storage

  • Store waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from incompatible materials and general laboratory traffic. Ensure containers are tightly sealed to prevent leaks or spills.

Step 5: Arranging for Disposal

  • Once a waste container is full, or in accordance with your institution's policies (often not exceeding one year of storage), arrange for a pickup by your EHS department or a licensed chemical waste disposal contractor.

Spill Cleanup Protocol

In the event of a spill, follow these immediate procedures:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, use a chemical fume hood if possible.

  • Wear Appropriate PPE: Don the required personal protective equipment as outlined above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material to prevent dust formation. Carefully sweep the material into a designated hazardous waste container.

    • For Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontaminate: Clean the spill area with soap and water. Collect all cleanup materials, including contaminated gloves and absorbent pads, in a sealed bag and dispose of it as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Laboratory Operations cluster_1 Waste Handling & Storage cluster_2 Final Disposal A Waste Generation (Solid or Aqueous) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate Waste B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F Container Full or Time Limit Reached G Transport by Licensed Waste Disposal Contractor F->G H Final Disposal at an Approved Facility G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS No. 842-18-2) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it can cause serious eye irritation and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles (European Standard - EN 166)To prevent eye contact which can cause serious irritation.[1][3]
Hand Protection Protective gloves (e.g., nitrile rubber)To avoid skin contact.[4]
Body Protection Laboratory coat or long-sleeved clothingTo protect skin from accidental splashes or spills.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when handling the powder to avoid inhalation and respiratory irritation.[3] Use in a well-ventilated area or under a fume hood.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps will minimize exposure and ensure safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][5]

  • Work in a well-ventilated area. For procedures that may generate dust, use a local exhaust ventilation system or a chemical fume hood.[3][4]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in Table 1.

3. Handling the Chemical:

  • Avoid breathing dust or fumes.[4][6]

  • Avoid contact with skin, eyes, and clothing.[4][7]

  • When weighing or transferring the powder, do so carefully to minimize dust generation.

  • Keep the container tightly closed when not in use.[4]

4. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

5. Storage:

  • Store in a cool, dark, and dry place in a tightly sealed container.[4]

  • Store away from incompatible materials such as oxidizing agents.[4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Spills and Leaks:

  • Clean up spills immediately.

  • For small spills, sweep up the solid material, taking care not to create dust, and collect it into a suitable, labeled, and closed container for disposal.[3][4]

  • Avoid allowing the substance to enter drains.[8]

2. Waste Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Alternatively, consult with a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow of operations for safely handling this compound in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Check Ventilation Check Ventilation Verify Eyewash/Shower Verify Eyewash/Shower Check Ventilation->Verify Eyewash/Shower Don PPE Don PPE Verify Eyewash/Shower->Don PPE Weigh/Transfer Weigh/Transfer Don PPE->Weigh/Transfer Perform Experiment Perform Experiment Weigh/Transfer->Perform Experiment Store Chemical Store Chemical Perform Experiment->Store Chemical Clean Work Area Clean Work Area Store Chemical->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.